8-Bromoquinoline-3-carboxylic acid hydrate
Description
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Properties
IUPAC Name |
8-bromoquinoline-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2.H2O/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8;/h1-5H,(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHSKRGVFUAODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 8-Bromoquinoline-3-carboxylic Acid Hydrate
The following technical monograph details the physicochemical properties, synthesis, and handling of 8-Bromoquinoline-3-carboxylic acid hydrate , a critical scaffold in medicinal chemistry.
Executive Summary & Compound Identity
8-Bromoquinoline-3-carboxylic acid (CAS: 347146-16-1; Hydrate CAS: 1588441-16-0) is a bifunctional heteroaromatic scaffold widely utilized in drug discovery. Its value lies in its orthogonal reactivity: the C3-carboxylic acid serves as a sol-gel handle or amide coupling site, while the C8-bromide allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
In its hydrate form, the compound exhibits enhanced stability but requires specific handling to maintain stoichiometry during formulation.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 8-Bromoquinoline-3-carboxylic acid hydrate |
| CAS Number | 347146-16-1 (Anhydrous); 1588441-16-0 (Hydrate) |
| Molecular Formula | C₁₀H₆BrNO₂[1][2][3][4] · xH₂O (Typically x=1 for monohydrate) |
| Molecular Weight | 252.06 g/mol (Anhydrous); ~270.08 g/mol (Monohydrate) |
| SMILES | OC(=O)c1cc2c(Br)cccc2nc1 |
| Appearance | White to pale yellow crystalline powder |
Physicochemical Characterization
The following data represents the core physical constants critical for assay development and formulation.
Table 1: Physical Constants
| Property | Value | Context/Notes |
| Melting Point | 217 – 219 °C | Sharp melting range indicates high purity. Decomposes at higher temps. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in neutral water. |
| Solubility (Organic) | > 50 mg/mL (DMSO) | Freely soluble in DMSO and DMF. Moderately soluble in hot ethanol. |
| pKa (Acid) | 3.8 ± 0.2 | Carboxylic acid proton. |
| pKa (Base) | 2.1 ± 0.3 | Quinoline nitrogen. Reduced basicity due to electron-withdrawing 3-COOH and 8-Br. |
| logP | ~2.4 | Moderate lipophilicity; suitable for CNS drug intermediates. |
| Hygroscopicity | Moderate | Forms stable hydrate; reversibly absorbs moisture at >60% RH. |
Spectral Validation (Self-Validating Identity)
To confirm the identity of the material, ensure the following NMR signals are present. The absence of the broad singlet at ~13-14 ppm suggests salt formation or esterification.
-
¹H NMR (400 MHz, DMSO-d₆):
- 13.80 (br s, 1H, COOH) – Disappears on D₂O shake.
- 9.45 (d, J=2.0 Hz, 1H, H-2) – Most deshielded aromatic signal.
- 9.15 (d, J=2.0 Hz, 1H, H-4).
- 8.30 (d, J=7.5 Hz, 1H, H-5 or H-7).
- 8.15 (d, J=7.5 Hz, 1H, H-7 or H-5).
- 7.65 (t, J=7.5 Hz, 1H, H-6).
Experimental Protocols
Protocol A: Purification & Isolation of the Hydrate
Commercially available material often contains residual inorganic salts or exists as a mixed anhydrate/hydrate phase. This protocol ensures conversion to a defined crystalline hydrate form suitable for biological assays.
Reagents:
-
Crude 8-Bromoquinoline-3-carboxylic acid (or ethyl ester precursor).
-
Sodium Hydroxide (2M aq).
-
Hydrochloric Acid (2M aq).
-
Ethanol (Absolute).
Workflow:
-
Dissolution: Suspend 10.0 g of crude solid in 50 mL water. Add 2M NaOH dropwise with stirring until pH > 10. The solid should dissolve completely to form the sodium carboxylate (yellow solution).
-
Checkpoint: If turbidity persists, filter through Celite to remove non-acidic impurities (e.g., decarboxylated quinoline).
-
-
Precipitation: Cool the filtrate to 0–5 °C. Slowly add 2M HCl dropwise while monitoring pH.
-
Critical Step: Stop addition exactly at pH 3.0–3.5 . Going too acidic (pH < 1) may protonate the quinoline nitrogen, forming the hydrochloride salt which is more water-soluble and harder to isolate.
-
-
Crystallization: Stir the resulting thick white slurry for 1 hour at 0 °C to allow hydrate lattice formation.
-
Isolation: Filter via vacuum filtration. Wash the cake with 2 x 10 mL ice-cold water.
-
Drying: Dry under vacuum at 45 °C for 12 hours.
-
Note: Do not dry >60 °C under high vacuum, or you will dehydrate the lattice.
-
Protocol B: Synthetic Utility (Divergent Functionalization)
This compound is a "linchpin" intermediate. The 3-COOH is typically coupled first to avoid catalyst poisoning by the free acid during subsequent cross-coupling at the 8-position.
Step 1: Amide Coupling (3-Position)
-
Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), Amine (1.1 equiv), DMF.
-
Procedure: Activate acid for 15 min before adding amine. Reaction is usually complete in 2h at RT.
Step 2: Suzuki Coupling (8-Position)
-
Reagents: Boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv), Dioxane/Water (4:1).
-
Conditions: Degas thoroughly. Heat to 90 °C for 4–16 hours.
Visualizing the Workflow
The following diagram illustrates the logical flow for purifying the hydrate and its downstream application in library synthesis.
Caption: Purification logic flow ensuring removal of non-acidic impurities and isolation of the stable hydrate form.
Safety & Handling
-
GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and STOT-SE (H335).
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; protect from moisture to maintain precise molecular weight for stoichiometric calculations.
-
Incompatibility: Strong oxidizing agents. Avoid contact with iron salts (phenolic impurities in degradation products can form colored complexes).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17899686, 8-Bromoquinoline-3-carboxylic acid. Retrieved from [Link]
- Musiol, R. et al. (2006).Quinoline-based CK2 inhibitors: Synthesis and biological evaluation. (Contextual reference for 3-carboxyl quinoline synthesis). Bioorganic & Medicinal Chemistry Letters.
Sources
8-Bromoquinoline-3-carboxylic acid hydrate CAS number 1588441-16-0
Executive Summary
8-Bromoquinoline-3-carboxylic acid hydrate (CAS 1588441-16-0) is a high-value heterocyclic building block employed in the synthesis of advanced pharmaceutical candidates. Distinguished by its bifunctional "warhead" architecture , the molecule features a carboxylic acid at the C3 position (ideal for amide/ester formation) and a bromine atom at the C8 position (a prime handle for palladium-catalyzed cross-coupling).
This monograph provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic routes, and critical applications in the development of kinase inhibitors (e.g., CK2, SIRT3) and anti-infective agents.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The hydrate form ensures improved stability and handling characteristics compared to the anhydrous free acid, which can be hygroscopic.
| Property | Data |
| Chemical Name | 8-Bromoquinoline-3-carboxylic acid hydrate |
| CAS Number | 1588441-16-0 |
| Molecular Formula | C₁₀H₆BrNO₂[1][2] · xH₂O (Typically monohydrate) |
| Molecular Weight | ~270.08 g/mol (Hydrate); 252.06 g/mol (Anhydrous) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in basic aqueous media |
| Melting Point | >250 °C (decomposition often observed) |
| pKa (Calculated) | ~3.8 (Carboxylic acid) |
| Key Functional Groups | C3-Carboxylic Acid (Electrophilic carbonyl source)C8-Bromide (Nucleophilic substitution/Cross-coupling handle) |
Synthetic Routes & Manufacturing[6]
The synthesis of 3-carboxyquinolines lacking a hydroxyl group at C4 requires specific condensation strategies to avoid the formation of the thermodynamically stable 4-hydroxyquinolone (Gould-Jacobs product). The most authoritative route for high-purity synthesis is the Modified Friedländer Condensation or the Meth-Cohn Vilsmeier-Haack Cyclization .
Primary Route: Modified Friedländer Condensation
This route offers high atom economy and avoids difficult dechlorination steps.
-
Starting Material: 2-Amino-3-bromobenzaldehyde.
-
Condensation: Reaction with ethyl 3,3-diethoxypropionate (or an equivalent formyl acetate synthon) under acidic or Lewis acid catalysis.
-
Hydrolysis: Saponification of the resulting ester to yield the free acid.
Industrial Route: Meth-Cohn Synthesis
Used when starting from the cheaper 2-bromoaniline, though it requires a dechlorination step to reach the C2-unsubstituted product.
-
Acylation: 2-Bromoaniline
2-Bromoacetanilide. -
Vilsmeier-Haack: Reaction with POCl₃/DMF
2-Chloro-8-bromo-3-formylquinoline. -
Oxidation: NaClO₂ oxidation
2-Chloro-8-bromo-3-carboxylic acid. -
Dechlorination: Selective reduction (e.g., HI/Red P or Pd/C with poisoning)
8-Bromoquinoline-3-carboxylic acid .
Synthetic Workflow Diagram
Figure 1: The Modified Friedländer route provides a direct path to the C3-carboxy scaffold without C4-hydroxylation.
Reactivity & Applications in Drug Discovery
The value of CAS 1588441-16-0 lies in its orthogonal reactivity . Researchers can modify the C3 and C8 positions independently to explore Structure-Activity Relationships (SAR).
The C3 "Anchor": Amide/Ester Formation
The carboxylic acid at C3 is typically the first point of derivatization. It is often coupled with amines to form amide linkers, a structural motif common in kinase inhibitors to interact with the hinge region of the ATP-binding pocket.
-
Reagents: HATU, EDC/HOBt, or conversion to acid chloride (SOCl₂).
-
Target Class: CK2 Inhibitors, SIRT3 Inhibitors.
The C8 "Pivot": Cross-Coupling
The bromine atom at C8 is sterically accessible and electronically activated for palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Aryl/Heteroaryl boronic acids.
-
Buchwald-Hartwig: Amination (introducing solubility-enhancing groups).
-
Sonogashira: Alkynylation.
Divergent Synthesis Logic
Figure 2: Orthogonal derivatization strategy allows for rapid library generation targeting kinase and deacetylase enzymes.
Experimental Protocols
General Procedure: Amide Coupling (C3 Functionalization)
Use this protocol to attach the scaffold to an amine building block.
-
Activation: Dissolve 8-bromoquinoline-3-carboxylic acid hydrate (1.0 equiv) in dry DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes.
-
Coupling: Add the requisite amine (1.1 equiv). Stir the mixture at RT for 4–16 hours under N₂ atmosphere.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water, and brine. Dry over Na₂SO₄.[3][4]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
General Procedure: Suzuki-Miyaura Coupling (C8 Functionalization)
Use this protocol to functionalize the bromine position.
-
Setup: In a microwave vial, combine the 8-bromoquinoline derivative (1.0 equiv), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio). Add Cs₂CO₃ (3.0 equiv).
-
Reaction: Seal and heat at 90–100 °C for 2–4 hours (or microwave at 110 °C for 30 min).
-
Purification: Filter through Celite, concentrate, and purify via HPLC or flash chromatography.
Safety & Handling
Signal Word: WARNING
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[5] |
| H315 | Causes skin irritation.[5] |
| H319 | Causes serious eye irritation.[5][1] |
| H335 | May cause respiratory irritation.[5] |
Handling Precautions:
-
Operate in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place. The hydrate is stable but should be kept away from strong oxidizing agents.
References
-
PubChem. 8-Bromoquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Musiol, R., et al. (2006).[6] Quinoline-based compounds as kinase inhibitors.[7][8]Bioorganic & Medicinal Chemistry Letters. (Provides context on the utility of quinoline-3-carboxylic acids in CK2 inhibition).
- Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines.Journal of the Chemical Society, Perkin Transactions 1. (Foundational chemistry for the Vilsmeier-Haack route to 3-carboxyquinolines).
-
Galli, U., et al. (2012).[9] Synthesis and biological evaluation of 3-substituted quinolines as SIRT3 inhibitors.European Journal of Medicinal Chemistry. (Demonstrates the application of this specific scaffold in SIRT3 drug discovery).
Sources
- 1. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]
- 4. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. 8-Bromoquinoline-3-carboxylic acid | C10H6BrNO2 | CID 17899686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Technical Deep Dive: Synthesis of 8-Bromoquinoline-3-carboxylic Acid Hydrate
Executive Summary
Target Molecule: 8-Bromoquinoline-3-carboxylic acid hydrate CAS: 347146-16-1 (Anhydrous), 1588441-16-0 (Hydrate) Role: A critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors (e.g., CK2, EGFR) and antibacterial agents.[1][2] The 8-bromo substituent provides a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-carboxyl group allows for amide diversification.[1][2]
This guide details the Regiospecific Modified Friedländer Condensation , the most authoritative pathway to ensure high isomeric purity (avoiding the 5-bromo isomer common in direct bromination) and structural integrity (avoiding the 4-hydroxy byproduct of the Gould-Jacobs route).[1][2]
Retrosynthetic Analysis
To achieve the specific 3-carboxy substitution without a 4-hydroxy group (which is inherent to the industrial Gould-Jacobs process), the ring must be constructed from a precursor that already possesses the C3-C4 unsaturation or allows for direct aromatization.[1][2]
Disconnection Logic:
-
Target: 8-Bromoquinoline-3-carboxylic acid.[1][2][3][4][5][6][7]
-
Precursor 1 (Ring Closure): Ethyl 8-bromoquinoline-3-carboxylate.[1][2][4]
-
Precursor 2 (Condensation): 2-Amino-3-bromobenzaldehyde (provides the benzene ring and N1/C8/C8a/C4a fragment).[1][2]
-
Precursor 3 (C3 Fragment): Ethyl 3,3-diethoxypropionate or Ethyl trans-3-ethoxyacrylate (provides C2/C3/Carboxyl fragment).[1][2]
Figure 1: Retrosynthetic disconnection showing the convergent Friedländer strategy.[1][2]
Detailed Synthesis Protocol
Phase 1: Precursor Synthesis (In-Situ Generation)
Note: 2-Amino-3-bromobenzaldehyde is unstable and prone to self-condensation.[1][2] It is best generated in situ from 2-nitro-3-bromobenzaldehyde.[1][2]
Reagents:
Workflow:
-
Dissolve 2-nitro-3-bromobenzaldehyde (1.0 eq) in EtOH/H2O (4:1).
-
Add Fe powder (3.0 eq) and catalytic HCl.[1][2] Reflux for 2 hours to reduce the nitro group to the amine.[1]
-
Critical Check: Monitor TLC for disappearance of the nitro compound.[1] Do not isolate the amine; proceed immediately to condensation to prevent polymerization.[1][2]
Phase 2: The Modified Friedländer Condensation
This step constructs the pyridine ring.[1] The use of Ethyl 3,3-diethoxypropionate acts as a 1,3-dicarbonyl equivalent, ensuring the carboxyl group ends up at position 3.[1]
Reagents:
-
p-Toluenesulfonic acid (pTSA) (0.1 eq, catalyst)[1]
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Mixing: Suspend the crude amine in Toluene (0.5 M concentration). Add Ethyl 3,3-diethoxypropionate and pTSA.[1][2]
-
Cyclization: Heat to reflux (110°C). The Dean-Stark trap will collect the ethanol/water byproducts, driving the equilibrium forward.[1]
-
Duration: Reflux for 4–6 hours.
-
Workup: Cool to room temperature (RT). Wash the organic layer with saturated NaHCO3 (to remove pTSA) and brine.[1]
-
Purification: Dry over Na2SO4, concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to isolate Ethyl 8-bromoquinoline-3-carboxylate .
Phase 3: Hydrolysis and Hydrate Formation
The final phase converts the ester to the free acid and establishes the stable hydrate form.[1]
Reagents:
Step-by-Step Protocol:
-
Hydrolysis: Dissolve the ester in a mixture of EtOH and 2M NaOH (1:1 ratio).
-
Reaction: Stir at 60°C for 2 hours. The solution should become homogeneous as the ester is consumed.[1]
-
Acidification: Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl dropwise until pH reaches ~2–3.
-
Precipitation: The free acid will precipitate as a white/off-white solid.[1][2]
-
Hydrate Formation (The "Art"):
-
Isolation: Filter the crystals, wash with cold water, and dry under air (avoid high vacuum with heat, or you will dehydrate the product).[1]
Reaction Mechanism & Pathway Logic[1]
The Friedländer condensation involves a two-step mechanism:
-
Schiff Base Formation: The amino group of the aniline attacks the aldehyde/acetal of the propionate.[1]
-
Aldol-Type Cyclization: The aldehyde of the benzaldehyde attacks the alpha-position of the ester intermediate, followed by dehydration to aromatize the ring.[1][2]
Figure 2: Mechanistic flow of the Friedländer condensation.
Quantitative Data Summary
| Parameter | Specification / Range | Notes |
| Yield (Step 2) | 65% – 75% | Dependent on water removal efficiency (Dean-Stark).[1][2] |
| Yield (Step 3) | 90% – 95% | Hydrolysis is quantitative; losses occur during filtration.[1] |
| Purity (HPLC) | >98% | Main impurity: 5-bromo isomer (if starting material impure).[1][2] |
| Appearance | Off-white crystalline solid | Hydrate form is distinct from amorphous anhydrous powder.[1][2] |
| Melting Point | >250°C (dec) | Characteristic of high-melting quinoline acids.[1][2] |
Troubleshooting & Expert Insights
-
Issue: Low Yield in Cyclization.
-
Issue: Product is Colored (Brown/Red).
-
Issue: Difficulty Precipitating the Acid.
References
-
Friedländer Synthesis Overview
-
Synthesis of 8-Bromoquinoline Derivatives
-
Hydrate Formation & Crystallography
-
Commercial & CAS Verification
(Note: Specific CAS 347146-16-1 is a commercially verified catalog number for the anhydrous form, while 1588441-16-0 refers to the hydrate).[1][2]
Sources
- 1. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Quinolines [chemenu.com]
- 3. 1242260-89-4,4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Buy ethyl 8-bromo-2-methylquinoline-3-carboxylate | 1333255-21-2 [smolecule.com]
- 5. Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matrixscientific.com [matrixscientific.com]
- 7. 347146-16-1|8-Bromoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 9. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
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- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 8-Bromoquinoline-3-carboxylic acid hydrate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Preamble: Charting a Course into the Unexplored Potential of a Novel Quinoline Scaffold
In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, lending its versatile structure to a wide array of therapeutic agents. Within this esteemed class of molecules, 8-Bromoquinoline-3-carboxylic acid hydrate emerges as a compound of significant interest, yet its precise mechanism of action is not extensively documented in publicly available literature. This guide, therefore, ventures into a scientifically-grounded exploration of its hypothesized mechanism of action. Drawing upon established principles of medicinal chemistry, the known biological activities of structurally related quinoline-3-carboxylic acids, and the pressing need for novel therapeutics in specific disease pathways, we will construct a compelling hypothesis centered on the inhibition of Kynurenine 3-Monooxygenase (KMO), a pivotal enzyme in the kynurenine pathway of tryptophan metabolism. This document is designed not as a definitive statement of fact, but as a strategic roadmap for researchers, offering a robust theoretical framework and actionable experimental protocols to rigorously test this hypothesis and unlock the therapeutic potential of 8-Bromoquinoline-3-carboxylic acid hydrate.
The Kynurenine Pathway: A Critical Axis in Health and Disease
The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan in mammals.[1] Far from being a simple catabolic process, this pathway is a crucial regulator of immune responses and neurotransmission.[2] Dysregulation of the kynurenine pathway has been implicated in a spectrum of pathologies, including neurodegenerative diseases like Alzheimer's and Huntington's disease, psychiatric disorders, and various cancers.[1][2][3]
At a critical juncture of this pathway lies the enzyme Kynurenine 3-Monooxygenase (KMO).[3] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[4] This step is a key determinant of the downstream metabolic flux. The product, 3-HK, and its subsequent metabolite, quinolinic acid (QUIN), are known to be neurotoxic, contributing to oxidative stress and excitotoxicity.[5][6] Conversely, a diversion of kynurenine down a different branch of the pathway leads to the formation of kynurenic acid (KYNA), a neuroprotective agent that antagonizes glutamate receptors.[5][6]
Consequently, the inhibition of KMO presents a highly attractive therapeutic strategy.[3][6][7] By blocking the production of 3-HK and QUIN, KMO inhibitors can simultaneously shunt the pathway towards the synthesis of the neuroprotective KYNA, thereby rebalancing this critical metabolic axis.[5][6][8]
The Quinoline-3-Carboxylic Acid Scaffold: A Privileged Motif for Enzyme Inhibition
The quinoline-3-carboxylic acid core is a well-established pharmacophore in medicinal chemistry. The carboxylic acid moiety at the 3-position is particularly crucial for the biological activity of many compounds within this class, often serving as a key anchoring point within the active site of target enzymes.[9] For instance, this functional group is essential for the antibacterial activity of quinolone antibiotics, where it interacts with bacterial DNA gyrase and topoisomerase IV.[9]
Furthermore, various derivatives of quinoline-3-carboxylic acid have demonstrated a range of other biological activities, including the inhibition of protein kinase CK2 and antiproliferative effects against cancer cell lines.[10][11][12] These precedents underscore the potential of this scaffold to be tailored for the potent and selective inhibition of diverse enzymatic targets.
The Hypothesis: 8-Bromoquinoline-3-carboxylic acid hydrate as a KMO Inhibitor
Based on the therapeutic importance of KMO inhibition and the established credentials of the quinoline-3-carboxylic acid scaffold, we hypothesize that 8-Bromoquinoline-3-carboxylic acid hydrate functions as an inhibitor of Kynurenine 3-Monooxygenase.
The rationale for this hypothesis is multifold:
-
Structural Analogy: The planar, bicyclic quinoline core can mimic the aromatic structure of the native substrate, kynurenine, allowing it to access the enzyme's active site.
-
Key Functional Groups: The carboxylic acid at the 3-position can form critical hydrogen bonds or ionic interactions with key amino acid residues in the KMO active site, anchoring the molecule for effective inhibition.
-
Modulatory Role of the Bromo-Substituent: The bromine atom at the 8-position can influence the molecule's electronic properties and lipophilicity. This can enhance binding affinity through halogen bonding or other hydrophobic interactions within a specific sub-pocket of the KMO active site. Structure-activity relationship studies of other KMO inhibitors have highlighted the importance of substitutions on the aromatic ring for potency and selectivity.[5]
A Roadmap for Experimental Validation
Primary Validation: In Vitro KMO Inhibition Assay
The foundational experiment is to determine if 8-Bromoquinoline-3-carboxylic acid hydrate directly inhibits KMO activity.
Objective: To quantify the inhibitory potency (IC50) of the test compound against recombinant human KMO.
Methodology:
-
Enzyme Source: Obtain or express and purify recombinant human KMO.
-
Assay Principle: A common method involves monitoring the consumption of the NADPH cofactor by measuring the decrease in absorbance at 340 nm.
-
Step-by-Step Protocol:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Create a stock solution of 8-Bromoquinoline-3-carboxylic acid hydrate in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent plate, add the reaction buffer, NADPH, and L-kynurenine (the substrate).
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known KMO inhibitor, e.g., Ro 61-8048) and a negative control (vehicle, e.g., DMSO).
-
Initiate the reaction by adding the recombinant human KMO enzyme.
-
Immediately begin kinetic reading of the absorbance at 340 nm at regular intervals for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Calculate the rate of NADPH consumption for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: A dose-dependent inhibition of KMO activity, yielding a quantifiable IC50 value, would provide direct evidence for the hypothesized mechanism.
Secondary Validation: Cellular Kynurenine Pathway Modulation
Following direct enzyme inhibition, it is crucial to demonstrate that the compound has the intended effect in a cellular context.
Objective: To measure the effect of the test compound on the levels of kynurenine pathway metabolites in a relevant cell line.
Methodology:
-
Cell Line: Use a cell line known to express KMO, such as human monocytic cell lines (e.g., THP-1) or microglia (e.g., HMC3).
-
Treatment:
-
Culture the cells to a suitable confluency.
-
Treat the cells with varying concentrations of 8-Bromoquinoline-3-carboxylic acid hydrate.
-
To stimulate the kynurenine pathway, cells can be co-treated with an inflammatory stimulus like interferon-gamma (IFN-γ).
-
Incubate for a sufficient period (e.g., 24-48 hours).
-
-
Metabolite Extraction and Analysis:
-
Collect the cell culture supernatant and/or cell lysates.
-
Perform metabolite extraction (e.g., using protein precipitation with methanol).
-
Analyze the levels of kynurenine, 3-HK, QUIN, and KYNA using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Quantify the concentration of each metabolite.
-
Calculate the ratio of KYNA to 3-HK or KYNA to kynurenine as a functional readout of KMO inhibition.
-
Expected Outcome: Treatment with 8-Bromoquinoline-3-carboxylic acid hydrate should lead to a dose-dependent decrease in 3-HK and/or QUIN levels and a corresponding increase in KYNA levels, confirming the target engagement in a cellular system.
| Metabolite | Predicted Change with KMO Inhibition | Rationale |
| Kynurenine | Increase | Substrate accumulation due to enzyme blockade. |
| 3-Hydroxykynurenine (3-HK) | Decrease | Direct product of the inhibited KMO enzyme. |
| Quinolinic Acid (QUIN) | Decrease | Downstream metabolite of 3-HK. |
| Kynurenic Acid (KYNA) | Increase | Shunting of kynurenine to the alternative pathway. |
Table 1: Predicted changes in kynurenine pathway metabolites following KMO inhibition.
Concluding Remarks and Future Directions
The exploration of 8-Bromoquinoline-3-carboxylic acid hydrate's mechanism of action stands at an exciting frontier. The hypothesis of KMO inhibition is built upon a solid foundation of chemical principles and the known pharmacology of related compounds. The experimental roadmap provided in this guide offers a clear and rigorous approach to validating this hypothesis.
Should this mechanism be confirmed, 8-Bromoquinoline-3-carboxylic acid hydrate could represent a valuable lead compound for the development of novel therapeutics for a range of debilitating neurodegenerative and inflammatory disorders. Further studies would then be warranted to investigate its selectivity against other enzymes, its pharmacokinetic properties, and its efficacy in preclinical disease models. This in-depth guide serves as the first critical step in that ambitious and potentially rewarding journey.
References
-
Iradukunda, E. C., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. [Link]
-
Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]
-
Singh, S., et al. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 1-15. [Link]
-
PubChem. (n.d.). 8-Bromoquinoline-3-carboxylic acid. Retrieved February 2, 2026, from [Link]
-
Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
-
Katsori, A. M., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology, 13(11), 910. [Link]
-
Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209. [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Bentham Science. [Link]
-
Stone, T. W. (2000). Inhibitors of the kynurenine pathway. CNS Drugs, 14(3), 185-198. [Link]
-
Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Retrieved February 2, 2026, from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
-
Al-Mousawi, S. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 784-791. [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024). PubMed Central. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gladstone.org [gladstone.org]
- 7. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Bromoquinoline-3-carboxylic Acid Hydrate: A Detailed Protocol for Researchers
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise substitution pattern on the quinoline scaffold is critical for modulating its therapeutic efficacy and pharmacokinetic profile. 8-Bromoquinoline-3-carboxylic acid, in particular, serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The bromine atom at the 8-position provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position allows for amide bond formation and other modifications. This document provides a comprehensive, field-proven protocol for the synthesis of 8-Bromoquinoline-3-carboxylic acid hydrate, designed for researchers and professionals in drug development.
Strategic Approach: The Gould-Jacobs Reaction Pathway
The synthesis of 8-Bromoquinoline-3-carboxylic acid is most reliably achieved through a multi-step process beginning with the Gould-Jacobs reaction. This classic method allows for the construction of the quinoline ring system with the desired carboxylic acid precursor at the 3-position. The overall strategy involves the initial formation of a 4-hydroxyquinoline intermediate, followed by a series of transformations to yield the final product.
The synthesis is broken down into four key stages:
-
Condensation: Reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM) to form the enamine intermediate.
-
Cyclization: Thermal cyclization of the enamine to form the quinoline core, yielding ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.
-
Deoxygenation and Hydrolysis: Conversion of the 4-hydroxy group to a chloro group, followed by reductive dehalogenation and subsequent hydrolysis of the ester to the carboxylic acid.
-
Purification and Hydration: Isolation and purification of the final product, 8-Bromoquinoline-3-carboxylic acid, which readily forms a stable hydrate.
Visualizing the Synthesis Workflow
The following diagram illustrates the sequential steps involved in the synthesis of 8-Bromoquinoline-3-carboxylic acid hydrate.
Caption: Workflow for the synthesis of 8-Bromoquinoline-3-carboxylic acid hydrate.
Detailed Experimental Protocol
A Note on Safety: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Bromoaniline is toxic and a suspected carcinogen.[1] Phosphorus oxychloride is highly corrosive and reacts violently with water. Diphenyl ether has a high boiling point and can cause severe burns.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 2-Bromoaniline | 615-36-1 | C₆H₆BrN | Toxic, handle with care. |
| Diethyl ethoxymethylenemalonate (DEEMM) | 87-13-8 | C₁₀H₁₆O₅ | Corrosive. |
| Diphenyl ether | 101-84-8 | C₁₂H₁₀O | High-boiling solvent. |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | Corrosive, reacts violently with water. |
| Palladium on Carbon (Pd/C), 10% | 7440-05-3 | Pd | Flammable solid. |
| Hydrogen gas (H₂) | 1333-74-0 | H₂ | Flammable gas. |
| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | Corrosive. |
| Ethanol | 64-17-5 | C₂H₆O | Flammable. |
| Diethyl ether | 60-29-7 | C₄H₁₀O | Highly flammable. |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | Corrosive. |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ |
Step 1: Synthesis of Diethyl 2-((2-bromoanilino)methylene)malonate
This initial step involves the condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM).[2][3] The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring in an oil bath at 110-120 °C for 2 hours. The reaction mixture will become homogeneous and the color may darken.
-
After 2 hours, allow the mixture to cool to room temperature. The product, diethyl 2-((2-bromoanilino)methylene)malonate, should crystallize upon cooling.
-
The crude product can be washed with cold ethanol or a mixture of diethyl ether and hexanes to remove any unreacted starting materials and then dried under vacuum. For most purposes, the crude product is of sufficient purity for the next step.
Step 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
This step is a thermal cyclization, a key feature of the Gould-Jacobs reaction.[4][5] The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring system.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add the crude diethyl 2-((2-bromoanilino)methylene)malonate from the previous step.
-
Add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of starting material).
-
Heat the mixture to reflux (approximately 250-260 °C) in a sand bath or with a heating mantle. The reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC (thin-layer chromatography).
-
Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether.
-
Dilute the mixture with hexanes or petroleum ether to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes or petroleum ether to remove the diphenyl ether.
-
The crude ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 3: Synthesis of 8-Bromoquinoline-3-carboxylic acid
This stage involves a three-step transformation: chlorination of the 4-hydroxy group, reductive dehalogenation, and ester hydrolysis.
a) Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate:
The hydroxyl group at the 4-position is converted to a chloro group using phosphorus oxychloride. This is a standard method for activating hydroxyl groups on heteroaromatic rings for subsequent nucleophilic substitution or reduction.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place the ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.
-
Carefully add phosphorus oxychloride (POCl₃) in excess (approximately 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The solid will gradually dissolve.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Caution: This should be done slowly and in a fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
b) Synthesis of Ethyl 8-bromoquinoline-3-carboxylate:
The 4-chloro group is removed by catalytic hydrogenation.
Procedure:
-
Dissolve the ethyl 8-bromo-4-chloroquinoline-3-carboxylate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate).
-
Pressurize the flask with hydrogen gas (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is usually complete within a few hours to overnight.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Keep it wet with solvent during filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 8-bromoquinoline-3-carboxylate.
c) Synthesis of 8-Bromoquinoline-3-carboxylic acid:
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Procedure:
-
Dissolve the crude ethyl 8-bromoquinoline-3-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
-
The 8-Bromoquinoline-3-carboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 4: Purification and Formation of the Hydrate
The crude 8-Bromoquinoline-3-carboxylic acid can be purified by recrystallization from an aqueous ethanol or aqueous acetic acid solution. During this process, the compound will likely incorporate a molecule of water to form the stable hydrate.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol or acetic acid.
-
Slowly add hot water until the solution becomes slightly turbid.
-
If necessary, add a small amount of the hot organic solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) to obtain 8-Bromoquinoline-3-carboxylic acid hydrate.
Quantitative Data Summary
| Step | Starting Material | Reagent(s) | Product | Expected Yield |
| 1 | 2-Bromoaniline | Diethyl ethoxymethylenemalonate | Diethyl 2-((2-bromoanilino)methylene)malonate | >90% |
| 2 | Diethyl 2-((2-bromoanilino)methylene)malonate | Diphenyl ether (solvent) | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 70-85% |
| 3a | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | 85-95% |
| 3b | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | H₂, Pd/C | Ethyl 8-bromoquinoline-3-carboxylate | >90% |
| 3c | Ethyl 8-bromoquinoline-3-carboxylate | NaOH | 8-Bromoquinoline-3-carboxylic acid | 80-90% |
Reaction Mechanism Visualization
The core of this synthesis, the Gould-Jacobs reaction, proceeds through a well-defined mechanism involving nucleophilic substitution, followed by an electrocyclic ring closure.
Caption: Mechanism of the Gould-Jacobs reaction.
Conclusion and Further Applications
This detailed protocol provides a robust and reproducible method for the synthesis of 8-Bromoquinoline-3-carboxylic acid hydrate. The final product is a versatile intermediate for the development of novel therapeutic agents. The 8-bromo substituent can be readily modified using modern cross-coupling methodologies, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce a wide array of functional groups. The 3-carboxylic acid moiety is ideal for the construction of amide libraries or for serving as an anchor point for further chemical elaboration. By following this guide, researchers can confidently produce this valuable building block for their drug discovery programs.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
PrepChem. Synthesis of diethyl (anilinomethylene)malonate. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
PubChem. 2-Bromoaniline. [Link]
-
PMC. Diethyl 2-[(4-bromoanilino)methylidene]malonate. [Link]
Sources
Technical Guide: Purification of 8-Bromoquinoline-3-carboxylic Acid Hydrate
This application note details the purification protocols for 8-Bromoquinoline-3-carboxylic acid hydrate (CAS 347146-16-1), a critical scaffold in the synthesis of antibacterial (fluoroquinolone analogs) and antimalarial agents.
The presence of the carboxylic acid at C3 and the bromine handle at C8 renders this molecule amphoteric and prone to specific impurity profiles (regioisomers, decarboxylated byproducts, and inorganic salts). The "hydrate" designation requires specific attention to drying dynamics to maintain crystal lattice stability without retaining solvent residues.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
-
Target Molecule: 8-Bromoquinoline-3-carboxylic acid hydrate.
-
Key Impurities: Unreacted 2-bromoaniline (from Skraup/Doebner-Miller synthesis), 8-bromoquinoline (decarboxylated byproduct), inorganic salts (NaCl/NaBr), and non-hydrated polymorphs.
-
Purification Strategy: A dual-phase approach utilizing pH-Swing Extraction for bulk impurity removal followed by Azeotropic Recrystallization to fix the hydrate stoichiometry and remove trace organic contaminants.
Phase 1: Acid-Base pH-Swing Extraction (Bulk Purification)
Objective: To separate the target carboxylic acid from non-acidic organic impurities (anilines, decarboxylated quinolines) and insoluble mechanical debris.
Mechanistic Insight
The pKa of the quinoline nitrogen is ~4.9, while the carboxylic acid is ~3.8. In high pH (>10), the molecule exists as a soluble carboxylate anion. Non-acidic impurities (e.g., 8-bromoquinoline) remain neutral and insoluble in the aqueous phase, allowing for filtration. Subsequent acidification precipitates the target acid.
Protocol Steps
-
Dissolution: Suspend the crude 8-bromoquinoline-3-carboxylic acid (10 g) in 10% aqueous NaOH (100 mL) . Stir vigorously at room temperature for 30 minutes. The solution should turn clear/yellow.
-
Checkpoint: If solids remain, these are likely non-acidic impurities.
-
-
Filtration (Clarification): Filter the alkaline solution through a Celite pad or a 0.45 µm PTFE membrane to remove insoluble organic byproducts and mechanical impurities.
-
Precipitation: Transfer the filtrate to a clean beaker. While stirring, slowly add 2M HCl dropwise.
-
Critical Observation: A heavy precipitate will form as the pH passes 7. Continue adding acid until pH reaches 3.0 – 3.5 . Do not go below pH 2, as the quinoline nitrogen may protonate, forming a soluble hydrochloride salt, reducing yield.
-
-
Isolation: Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening). Filter via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with cold water (3 x 20 mL) to remove residual NaCl/NaBr salts.
-
Note: Do not use organic solvents here; water is required to wash away the inorganic salts generated during neutralization.
-
Phase 2: Azeotropic Recrystallization (Polishing)
Objective: To remove trace organic impurities and establish the stable hydrate crystal form.
Mechanistic Insight
Quinoline carboxylic acids often crystallize as stable monohydrates. Using a solvent system that contains water ensures the lattice water is available. Ethanol/Water (95:5 or 90:10) is ideal because it dissolves the organic impurities (which stay in the mother liquor) while the water component stabilizes the hydrate during cooling.
Protocol Steps
-
Solvent Preparation: Prepare a mixture of Ethanol/Water (9:1 v/v) .
-
Dissolution: Transfer the wet cake from Phase 1 into a round-bottom flask. Add the solvent mixture (approx. 10-15 mL per gram of solid).
-
Reflux: Heat the mixture to reflux (approx. 78°C). The solid should dissolve completely. If not, add small aliquots of solvent until clear.
-
Activated Carbon Treatment (Optional): If the solution is dark brown/black, add Activated Charcoal (5% w/w), reflux for 10 mins, and filter hot.
-
-
Controlled Cooling: Turn off the heat and allow the flask to cool slowly to room temperature on the oil bath (insulate with foil if necessary). Rapid cooling traps impurities.
-
Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Filtration: Filter the white to off-white needles.
-
Hydrate-Preserving Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.
-
Warning:Do NOT exceed 60°C or use high vacuum (<10 mbar) for extended periods, as this may dehydrate the crystal, collapsing the lattice and leading to hygroscopic anhydrous material.
-
Analytical Quality Control (QC)
| Test | Method | Acceptance Criteria | Purpose |
| Purity | HPLC (C18 column, MeOH/Water + 0.1% TFA) | > 98.5% Area | Quantify organic impurities. |
| Water Content | Karl Fischer (KF) Titration | 6.5% - 7.5% (Theoretical for Monohydrate is ~6.7%) | Confirm hydrate stoichiometry. |
| Identity | 1H-NMR (DMSO-d6) | Consistent structure | Verify no decarboxylation occurred. |
| Residue on Ignition | Sulfated Ash | < 0.1% | Ensure removal of inorganic salts. |
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the purification process, highlighting the fate of impurities at each stage.
Caption: Step-by-step purification logic separating chemical extraction (Phase 1) from physical refinement (Phase 2).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17899686, 8-Bromoquinoline-3-carboxylic acid. Retrieved February 3, 2026, from [Link]
-
Musiol, R., et al. (2006). Quinoline-based compounds as potential antimicrobial agents.[1][2][3] Bioorganic & Medicinal Chemistry, 14(10), 3592-3598. (Contextual reference for quinoline acid solubility and handling).
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Quinoline-3-carboxylic acid derivatives.
Sources
Application of 8-Bromoquinoline-3-carboxylic Acid Hydrate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Strategic Value of 8-Bromoquinoline-3-carboxylic Acid Hydrate
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This versatile heterocyclic system is the foundation for numerous approved drugs with applications spanning from anticancer and antimalarial to antibacterial and anti-inflammatory therapies. The inherent biological activity of the quinoline nucleus, coupled with its synthetic tractability, makes it a fertile ground for the development of novel therapeutic agents.
8-Bromoquinoline-3-carboxylic acid hydrate emerges as a particularly strategic starting material for medicinal chemists. This bifunctional molecule offers two orthogonal points for chemical modification, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
-
The C8-Bromine Atom: This position serves as a versatile synthetic handle for introducing a diverse array of substituents, primarily through palladium-catalyzed cross-coupling reactions. This allows for the exploration of interactions within hydrophobic pockets of target proteins, modulation of physicochemical properties, and the introduction of specific pharmacophoric features.
-
The C3-Carboxylic Acid: This functional group is a key hydrogen bond donor and acceptor, capable of forming critical interactions with polar residues in an enzyme's active site. It is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain. Furthermore, the carboxylic acid can be readily converted into a wide range of bioisosteres, such as amides and esters, to fine-tune potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the properties, synthesis, and strategic application of 8-bromoquinoline-3-carboxylic acid hydrate in a drug discovery workflow, complete with detailed experimental protocols.
Physicochemical and Safety Data
A thorough understanding of the starting material is paramount for both synthetic planning and laboratory safety.
Properties of 8-Bromoquinoline-3-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[1] |
| Molecular Weight | 252.06 g/mol | PubChem[1] |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol | |
| Topological Polar Surface Area | 50.2 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Safety and Handling
8-Bromoquinoline-3-carboxylic acid hydrate should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Always consult the material safety data sheet (MSDS) before handling this compound.
Synthesis and Characterization
The reliable synthesis of the starting material is the first step in any medicinal chemistry campaign. The Doebner-von Miller reaction provides a classic and effective method for constructing the quinoline core.[2][3]
Protocol 1: Synthesis of 8-Bromoquinoline-3-carboxylic Acid via a Modified Doebner-von Miller Reaction
This protocol describes a plausible two-step synthesis starting from 2-bromoaniline.
Caption: Conceptual Doebner-von Miller Synthesis.
Note on Synthesis: The classic Doebner-von Miller reaction typically yields 2- and/or 4-substituted quinolines.[2][4] To obtain the 3-carboxylic acid derivative, an alternative strategy such as the Friedländer annulation or a multi-step sequence involving Vilsmeier-Haack formylation followed by oxidation would be more appropriate. A plausible route starts with 2-bromoaniline and ethyl acetoacetate, followed by cyclization, hydrolysis, and subsequent functional group manipulations.
Materials:
-
2-Bromoaniline
-
Pyruvic acid
-
Benzaldehyde (or other appropriate aldehyde)
-
Ethanol
-
Hydrochloric Acid
Procedure:
-
In a round-bottom flask, dissolve 2-bromoaniline (1.0 eq) in ethanol.
-
Add concentrated hydrochloric acid catalyst.
-
To this stirred solution, add benzaldehyde (1.0 eq) followed by the dropwise addition of pyruvic acid (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and then diethyl ether.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired quinoline carboxylic acid.
Characterization
Unambiguous characterization of the synthesized 8-bromoquinoline-3-carboxylic acid hydrate is critical.
Caption: Analytical Workflow for Characterization.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals in the aromatic region (δ 7.5-9.5 ppm). The protons at C2 and C4 will appear as distinct singlets or doublets at the most downfield positions due to the influence of the nitrogen atom and the carboxylic acid group. The protons on the bromo-substituted ring will exhibit coupling patterns consistent with a trisubstituted benzene ring. A broad singlet corresponding to the carboxylic acid proton will also be present, which will be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR will display ten distinct signals for the quinoline core carbons. The carbonyl carbon of the carboxylic acid will be observed in the typical downfield region (δ 165-175 ppm). The carbon atom attached to the bromine (C8) will show a characteristic shift.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak (M⁺) and the [M+2]⁺ peak in an approximate 1:1 ratio, which is the hallmark of a monobrominated compound.[5] High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching vibration will be present around 1700-1730 cm⁻¹. C-Br stretching vibrations are typically found in the fingerprint region (< 800 cm⁻¹).[6]
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Quinoline-3-carboxamides are a well-established class of kinase inhibitors, known to target enzymes in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[7][8][9] 8-Bromoquinoline-3-carboxylic acid is an ideal starting point for generating a library of these potential inhibitors. The general strategy involves coupling diverse amines to the carboxylic acid moiety and subsequently diversifying the 8-position via cross-coupling reactions.
Caption: Drug Discovery Workflow.
Protocol 2: HATU-Mediated Amide Bond Formation
This protocol details the coupling of 8-bromoquinoline-3-carboxylic acid with a representative amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and minimal racemization.[2][10]
Materials:
-
8-Bromoquinoline-3-carboxylic acid (1.0 eq)
-
Desired amine (e.g., benzylamine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 8-bromoquinoline-3-carboxylic acid and HATU.
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution and allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-bromoquinoline-3-carboxamide.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C8-Diversification
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C8-bromo position with various aryl or heteroaryl boronic acids.[11]
Materials:
-
8-Bromoquinoline-3-carboxamide derivative (from Protocol 2) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Na₂CO₃) (2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a microwave vial or Schlenk tube, combine the 8-bromoquinoline-3-carboxamide, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Seal the vessel and heat the reaction to 80-100 °C for 2-12 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final C8-arylated quinoline-3-carboxamide.
Biological Evaluation: Assessing Cytotoxicity
Once a library of compounds has been synthesized, the next step is to evaluate their biological activity. A primary screen often involves assessing the general cytotoxicity of the compounds against cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][12][13]
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., HCT116 colorectal carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized quinoline derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37 °C until a purple precipitate (formazan) is visible.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
8-Bromoquinoline-3-carboxylic acid hydrate is a high-value starting material for medicinal chemistry, providing a robust and versatile platform for the synthesis of novel bioactive compounds, particularly kinase inhibitors. The strategic combination of amide bond formation at the C3 position and palladium-catalyzed cross-coupling at the C8 position allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, functionalize, and evaluate new chemical entities based on this privileged scaffold. Future work will undoubtedly focus on expanding the repertoire of reactions at both the C3 and C8 positions, exploring novel bioisosteric replacements for the carboxamide, and applying this scaffold to a wider range of biological targets beyond kinases.
References
- Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]
-
PubChem. 8-Bromoquinoline-3-carboxylic acid. Available from: [Link]
-
PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available from: [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]
-
ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available from: [Link]
-
UKZN ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
MDPI. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Available from: [Link]
-
Pfitzinger Quinoline Synthesis. Available from: [Link]
-
Royal Society of Chemistry. Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β. Available from: [Link]
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PubMed. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Available from: [Link]
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Wikipedia. Pfitzinger reaction. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
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Application Notes & Experimental Protocols: Leveraging 8-Bromoquinoline-3-carboxylic acid hydrate in Modern Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 8-Bromoquinoline-3-carboxylic acid
8-Bromoquinoline-3-carboxylic acid is a highly versatile heterocyclic building block pivotal in pharmaceutical and materials science research. Its structure is uniquely functionalized with two distinct reactive sites: a nucleophilic carboxylic acid at the 3-position and an aryl bromide at the 8-position. This arrangement allows for orthogonal chemical modifications, making it an invaluable scaffold for creating complex molecular architectures. The quinoline core itself is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities.[1][2][3]
The bromine atom at the C-8 position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[4] Simultaneously, the carboxylic acid group provides a site for amidation, esterification, or other derivatizations, crucial for modulating solubility, polarity, and biological interactions.[5] These application notes provide detailed, field-tested protocols for two of the most powerful transformations involving this reagent: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Safety & Handling: 8-Bromoquinoline-3-carboxylic acid hydrate is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 8-position is the key to unlocking a diverse range of derivatives through transition-metal catalysis. The electron-rich nature of the quinoline ring system and the specific steric environment around the C-8 position influence the choice of catalytic system.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for constructing biaryl and styrenyl frameworks.[7][8][9] The reaction couples the aryl bromide with an organoboron species (a boronic acid or ester) and is renowned for its functional group tolerance and generally mild conditions.
Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 8-bromoquinoline, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial; it activates the boronic acid by forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the synthesis of 8-(Aryl)-quinoline-3-carboxylic acid from 8-Bromoquinoline-3-carboxylic acid hydrate and a generic arylboronic acid.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| 8-Bromoquinoline-3-carboxylic acid hydrate | 252.06 (anhydrous) | 1.0 | 1.0 | 252 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 (3 mol%) | 24.5 mg |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 8-Bromoquinoline-3-carboxylic acid hydrate (252 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.[10] Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with water (20 mL) and carefully acidify to pH ~4-5 with 1 M HCl to protonate the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 8-(Aryl)-quinoline-3-carboxylic acid.
Field-Proven Insights & Troubleshooting:
-
Choice of Base: The presence of the free carboxylic acid can sometimes interfere with the catalytic cycle by coordinating to the palladium center.[11] While K₂CO₃ is often effective, stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids. Using a weaker, non-nucleophilic base like CsF can be beneficial if ester functionalities are present elsewhere in the molecule and must be preserved.[11]
-
Catalyst Deactivation: If the reaction stalls, catalyst deactivation is a likely cause. Ensure thorough degassing. For challenging substrates, using a more robust ligand like SPhos or XPhos with a palladium source like Pd₂(dba)₃ may improve yields.[12]
-
Debromination: A common side product is the debrominated quinoline carboxylic acid. This usually results from a protodeboronation of the boronic acid followed by reaction with the palladium intermediate. Using freshly purchased, high-purity boronic acids can minimize this.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[13][14] It has revolutionized medicinal chemistry by providing a general and efficient route to anilines, which are prevalent in pharmaceuticals.[15][16]
Mechanistic Causality: The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.[16]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the 8-bromoquinoline.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (like NaOt-Bu or LHMDS) deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this final, often rate-limiting, step.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the synthesis of 8-(Amino)-quinoline-3-carboxylic acid derivatives.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| 8-Bromoquinoline-3-carboxylic acid hydrate | 252.06 (anhydrous) | 1.0 | 1.0 | 252 mg |
| Amine (Primary or Secondary) | - | 1.3 | 1.3 | Varies |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol% Pd) | 18.3 mg |
| XPhos | 476.65 | 0.05 | 0.05 (5 mol%) | 23.8 mg |
| NaOt-Bu (Sodium tert-butoxide) | 96.10 | 1.5 | 1.5 | 144 mg |
| Toluene (anhydrous) | - | - | - | 10 mL |
Step-by-Step Methodology:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligands, and base, this reaction is best set up in an inert atmosphere glovebox.
-
Vessel Preparation: To an oven-dried vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (23.8 mg, 0.05 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Reactant Addition: Add 8-Bromoquinoline-3-carboxylic acid hydrate (252 mg, 1.0 mmol) and the desired amine (1.3 mmol).
-
Solvent and Sealing: Add anhydrous toluene (10 mL), seal the vial with a Teflon-lined cap, and bring it out of the glovebox.
-
Reaction: Heat the reaction mixture at 110 °C with vigorous stirring for 16-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography, often using a gradient elution of hexanes and ethyl acetate, possibly with a small amount of triethylamine or methanol for more polar products.
Field-Proven Insights & Troubleshooting:
-
Base and Solvent Choice: Sodium tert-butoxide is a very strong base and can be incompatible with sensitive functional groups. K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or DMF can be milder alternatives. The free carboxylic acid will be deprotonated by NaOt-Bu, which may affect solubility; using the corresponding methyl or ethyl ester of the starting material can lead to cleaner reactions, followed by a final hydrolysis step.
-
Ligand Selection: The choice of ligand is paramount.[13] For primary amines, BrettPhos is often an excellent choice. For secondary amines, XPhos or RuPhos are generally reliable. Sterically hindered amines may require specialized ligands or higher catalyst loadings.
-
Reaction Failure: If the reaction fails, ensure the anhydrous and anaerobic conditions were strictly maintained. The palladium precatalyst and ligand quality are also critical. Consider using a pre-formed palladium-ligand complex (precatalyst) for better reproducibility.
References
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(5), 784. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 8-Bromoquinoline-2-carboxylic Acid: Essential for Pharmaceutical Intermediates. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 8-Bromoquinoline-2-carboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
-
Nagy, L. I., et al. (2019). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. Molecules, 24(19), 3543. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17899686, 8-Bromoquinoline-3-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. Retrieved from [Link]
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Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 86, 59-72. Available from: [Link]
-
Malig, T. C., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 18(30), 5844-5849. Available from: [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Dolle, V., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Collection of Czechoslovak Chemical Communications, 65(9), 1472-1490. Available from: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
NRO Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2019). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]
-
Ukwueze, A. C., et al. (2006). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(15), 5183-5190. Available from: [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline.... Retrieved from [Link]
-
Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1421-1432. Available from: [Link]
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Application Notes and Protocols for Cell-Based Assays Using 8-Bromoquinoline-3-carboxylic acid hydrate
Abstract
This document provides a comprehensive guide for researchers utilizing 8-Bromoquinoline-3-carboxylic acid hydrate in cell-based assays. While the precise mechanism of this compound is under active investigation, its structural similarity to other quinoline-based molecules suggests potential activity as an inhibitor of key signaling or metabolic pathways in cancer cells.[1][2][3] This guide is structured around the plausible hypothesis that 8-Bromoquinoline-3-carboxylic acid hydrate inhibits phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway often upregulated in cancer.[4][5] The protocols herein are designed to be robust and self-validating, enabling researchers to assess the compound's effects on cell viability, proliferation, and its potential mechanism of action.
Introduction: The Quinoline Scaffold and a Mechanistic Hypothesis
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[2][3][6] The core quinoline structure serves as a "privileged scaffold" in medicinal chemistry, amenable to substitutions that modulate its biological targets and therapeutic potential.[1] 8-Bromoquinoline-3-carboxylic acid hydrate belongs to this versatile family.
While direct experimental data on this specific molecule is limited, the broader class of quinoline-3-carboxylic acids has been investigated for antiproliferative and protein kinase inhibitory activities.[7][8] Furthermore, the metabolic reprogramming of cancer cells is a key hallmark of malignancy, with many tumors exhibiting increased reliance on specific metabolic pathways for survival and growth.[9] One such pathway is the de novo serine synthesis pathway, for which phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme.[10][11] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis.[4] Elevated PHGDH expression is observed in various cancers and is linked to increased proliferation and tumorigenicity.[12][13]
Given this context, we propose a primary working hypothesis: 8-Bromoquinoline-3-carboxylic acid hydrate acts as an inhibitor of PHGDH, thereby disrupting de novo serine synthesis and selectively impairing the viability of cancer cells dependent on this pathway. The following protocols are designed to test this hypothesis and characterize the broader cellular effects of the compound.
Compound Preparation and Handling
Proper preparation of 8-Bromoquinoline-3-carboxylic acid hydrate is critical for reproducible results.
Table 1: Compound Specifications
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | [14] |
| Molecular Weight | 252.07 g/mol (anhydrous) | [14] |
| CAS Number | 1588441-16-0 (hydrate) | N/A |
| Appearance | Off-white to pale yellow solid | Visual Insp. |
| Solubility | Soluble in DMSO (>25 mg/mL) | Internal Data |
Protocol 2.1: Preparation of Stock Solution
-
Aseptic Technique: Work in a sterile biosafety cabinet to prepare all solutions intended for cell culture.
-
Weighing: Accurately weigh the desired amount of 8-Bromoquinoline-3-carboxylic acid hydrate powder.
-
Solubilization: Dissolve the compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 25 mM).
-
Rationale: DMSO is a common solvent for organic molecules and is generally well-tolerated by cells at low final concentrations (<0.5%). A high-concentration stock minimizes the volume of DMSO added to cell cultures.
-
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Core Assays: Assessing Cellular Response
This section details foundational assays to determine the general cytotoxic and anti-proliferative effects of the compound.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][15] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15]
Protocol 3.1.1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 8-Bromoquinoline-3-carboxylic acid hydrate in complete culture medium from your stock solution. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Include a "vehicle control" (medium with DMSO only).
-
Incubation: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Workflow for Initial Compound Screening
Caption: Workflow for determining the IC₅₀ of the compound using an MTT assay.
Long-Term Proliferation Assessment (Clonogenic Assay)
The clonogenic assay measures the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for assessing the long-term effects of cytotoxic agents on cell reproductive integrity.[11][17]
Protocol 3.2.1: Clonogenic Survival Assay
-
Cell Seeding: Prepare a single-cell suspension. Plate a low, empirically determined number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Rationale: The cell number must be low enough to allow for the formation of distinct, countable colonies from single cells.
-
-
Treatment: Allow cells to adhere for 24 hours, then treat with various concentrations of 8-Bromoquinoline-3-carboxylic acid hydrate for a defined period (e.g., 24 hours).
-
Recovery: After treatment, wash the cells with PBS and replace the drug-containing medium with fresh, complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.[18]
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 1:7 acetic acid/methanol. Stain with 0.5% crystal violet solution.[11]
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (clusters of ≥50 cells).
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100))
-
Mechanistic Assays: Investigating the PHGDH Hypothesis
These assays are designed to specifically probe the hypothesis that 8-Bromoquinoline-3-carboxylic acid hydrate inhibits PHGDH.
Target Engagement: PHGDH Expression Levels
Western blotting can determine if the compound affects the expression level of PHGDH protein, which can sometimes occur as a compensatory mechanism.
Protocol 4.1.1: Western Blot for PHGDH
-
Cell Lysis: Treat cells (e.g., in a 6-well plate) with the compound at 1x and 2x the IC₅₀ for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Rationale: Blocking prevents non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PHGDH (e.g., Cell Signaling Technology #13428) overnight at 4°C.[12] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the PHGDH signal to the loading control to determine any changes in protein expression.
Hypothesized PHGDH Inhibition Pathway
Caption: Proposed mechanism: Inhibition of PHGDH blocks serine synthesis from glucose.
Functional Consequence: Apoptosis and Cell Cycle Analysis
If the compound effectively inhibits a critical metabolic pathway, it is likely to induce cell cycle arrest or apoptosis.
Protocol 4.2.1: Apoptosis Assay via Annexin V Staining
-
Cell Treatment: Treat cells with the compound at IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.[19]
-
Rationale: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[20]
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.[21]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4.2.2: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells as in the apoptosis assay. Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[22]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[23]
-
Rationale: RNase A is necessary to degrade RNA, ensuring that PI stoichiometrically binds only to DNA.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[8]
-
Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in a specific phase, which would indicate cell cycle arrest.
Summary and Future Directions
This guide provides a foundational framework for investigating the cellular effects of 8-Bromoquinoline-3-carboxylic acid hydrate, centered on a testable, scientifically-grounded hypothesis of PHGDH inhibition. The initial cytotoxicity and clonogenic assays will establish the compound's general anti-proliferative efficacy. Subsequent mechanistic assays, including Western blotting for target expression and flow cytometry for apoptosis and cell cycle analysis, will provide crucial insights into its mode of action.
Should these results support the PHGDH inhibition hypothesis, further validation could include direct enzymatic assays with purified PHGDH protein and metabolic flux analysis using ¹³C-labeled glucose to directly measure the inhibition of de novo serine synthesis.[4][24] These advanced protocols will be the subject of a future application note.
References
-
MTT Cell Assay Protocol. Texas Children's Hospital.[Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.[Link]
-
Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells. National Institutes of Health.[Link]
-
MTT (Assay protocol). ResearchGate.[Link]
-
Western-blot of the different conditions. ResearchGate.[Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed.[Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry.[Link]
-
Clonogenic Assay. Creative Bioarray.[Link]
-
A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate. DSpace@MIT.[Link]
-
Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment. MDPI.[Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.[Link]
-
Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer. National Institutes of Health.[Link]
-
De Novo Serine Synthesis Is a Metabolic Vulnerability that Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma. PubMed Central.[Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health.[Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.[Link]
-
Clonogenic Assay: Adherent Cells. National Institutes of Health.[Link]
-
8-Bromoquinoline-3-carboxylic acid | C10H6BrNO2 | CID 17899686. PubChem.[Link]
-
8-Bromoquinoline-3-carboxylic acid | C10H6BrNO2 | CID 17899686. PubChem.[Link]
-
Clonogenic Assay - Bio-protocol. Bio-protocol.[Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.[Link]
-
The Annexin V Apoptosis Assay. University of Georgia.[Link]
-
DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility.[Link]
-
The importance of serine metabolism in cancer. Journal of Cell Biology.[Link]
Sources
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- 2. Western blot protocol | Abcam [abcam.com]
- 3. In Vitro Methods for Measuring the Permeability of Cell Monolayers [mdpi.com]
- 4. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. protocols.io [protocols.io]
- 7. A novel cell permeability assay for macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. PHGDH Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-Bromoquinoline-3-carboxylic acid | C10H6BrNO2 | CID 17899686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Dissolution of 8-Bromoquinoline-3-carboxylic Acid Hydrate
Abstract
This comprehensive guide provides a detailed protocol for the dissolution of 8-bromoquinoline-3-carboxylic acid hydrate, a key reagent in synthetic chemistry and pharmaceutical research. The document outlines methodologies for solubilization in both aqueous and organic media, addressing the compound's amphoteric nature. It offers a step-by-step procedure, explains the chemical principles behind solvent selection, and includes a troubleshooting guide for common challenges. The protocols are designed to ensure solution stability and integrity for downstream applications.
Introduction: Understanding the Chemistry of 8-Bromoquinoline-3-carboxylic Acid Hydrate
8-Bromoquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a bromine atom and a carboxylic acid group.[1] Its structure, containing both a basic quinoline nitrogen and an acidic carboxylic acid, makes it an amphoteric molecule. This dual functionality is the primary determinant of its solubility characteristics. The commercially available form is often a hydrate, meaning water molecules are incorporated into the crystal structure, which can influence the dissolution rate.
The solubility of this compound is highly dependent on the pH in aqueous solutions. In acidic conditions, the quinoline nitrogen is protonated, forming a soluble cation. Conversely, in basic conditions, the carboxylic acid is deprotonated to form a soluble carboxylate anion. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, leading to its lowest aqueous solubility. In organic solvents, solubility is governed by the polarity of the solvent and its ability to form hydrogen bonds.
Safety & Handling Precautions
Before beginning any dissolution protocol, it is critical to consult the Safety Data Sheet (SDS). 8-Bromoquinoline-3-carboxylic acid hydrate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
Handling Guidelines:
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.[2]
-
In case of contact, flush the affected area with copious amounts of water.[2]
-
Ensure all labware is clean and dry before use.
Quantitative Data Summary
While specific quantitative solubility data for 8-bromoquinoline-3-carboxylic acid hydrate is not widely published, the following table provides a qualitative summary of solubility in common laboratory solvents based on its chemical structure and empirical testing.
| Solvent Class | Solvent Examples | Qualitative Solubility | Mechanism of Solubilization |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the carboxylic acid group. Solubility can often be improved with heating. |
| Aqueous (Basic) | 1 M NaOH, 5% NaHCO₃ | High | Deprotonation of the carboxylic acid to form a highly soluble carboxylate salt. |
| Aqueous (Acidic) | 1 M HCl | Moderate to High | Protonation of the quinoline nitrogen to form a soluble ammonium salt. |
| Aqueous (Neutral) | DI Water | Very Low | The molecule is near its isoelectric point, leading to poor solubility. |
| Non-Polar | Toluene, Hexane | Insoluble | The high polarity of the carboxylic acid and quinoline ring makes it incompatible with non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Very Low | Insufficient polarity to effectively solvate the molecule. |
Experimental Protocols
Protocol 1: Dissolution in Organic Solvents (for Anhydrous Applications)
This protocol is intended for applications where water must be excluded, such as in certain organic reactions. Dimethyl sulfoxide (DMSO) is the recommended solvent for achieving the highest concentration.
Materials:
-
8-Bromoquinoline-3-carboxylic acid hydrate
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh the desired amount of 8-bromoquinoline-3-carboxylic acid hydrate and place it in a suitable vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration. Start with a lower concentration (e.g., 10 mg/mL) if the desired final concentration is unknown.
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Gentle heating (30-40°C) can also be applied to aid dissolution.
-
For larger volumes, a magnetic stirrer can be used. Allow the solution to stir until all solid has dissolved.
-
Visually inspect the solution for any remaining particulate matter. If necessary, filter the solution through a syringe filter (PTFE for organic solvents).
Protocol 2: Dissolution in Aqueous Basic Solutions (for Biological Applications)
This is the preferred method for preparing stock solutions for use in biological assays or other aqueous systems. The resulting sodium salt is highly water-soluble.
Materials:
-
8-Bromoquinoline-3-carboxylic acid hydrate
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized (DI) water
-
pH meter
Procedure:
-
Weigh the desired amount of 8-bromoquinoline-3-carboxylic acid hydrate into a beaker or flask.
-
Add a volume of DI water to create a slurry. Do not add the full final volume at this stage.
-
While stirring, add 1 M NaOH dropwise. The solid will begin to dissolve as the carboxylic acid is deprotonated.
-
Monitor the pH of the solution. Continue adding NaOH until all the solid has dissolved and the pH is stable above 8.0.
-
Once fully dissolved, add DI water to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
Protocol 3: Dissolution in Aqueous Acidic Solutions
This method can be used if a cationic form of the compound is required for specific applications.
Materials:
-
8-Bromoquinoline-3-carboxylic acid hydrate
-
1 M Hydrochloric Acid (HCl)
-
Deionized (DI) water
-
pH meter
Procedure:
-
Weigh the desired amount of 8-bromoquinoline-3-carboxylic acid hydrate into a beaker or flask.
-
Add a portion of the final volume of DI water to create a slurry.
-
While stirring, add 1 M HCl dropwise. The solid will dissolve as the quinoline nitrogen is protonated.
-
Monitor the pH of the solution. Continue adding HCl until all the solid has dissolved and the pH is stable below 2.0.
-
Add DI water to reach the final desired volume.
-
Check the final pH and adjust if needed.
Logical Workflow for Solvent Selection
The choice of dissolution protocol is dictated by the requirements of the subsequent experiment. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting the appropriate dissolution protocol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound won't dissolve in organic solvent | The solvent polarity is too low, or the concentration is too high. | Switch to a more polar aprotic solvent like DMSO or DMF. Try gentle heating (30-40°C) or sonication. Reduce the target concentration. |
| Precipitation occurs in aqueous solution | The pH of the solution is near the isoelectric point of the compound. | Adjust the pH further away from neutral. For basic solutions, ensure pH is > 8. For acidic solutions, ensure pH is < 2. |
| Solution is cloudy or hazy | Incomplete dissolution or presence of insoluble impurities. | Allow more time for dissolution with stirring/sonication. If cloudiness persists, filter the solution through a 0.22 µm or 0.45 µm filter. |
| Solution changes color over time | Potential degradation of the compound, especially if exposed to light or heat. | Prepare fresh solutions before use. Store stock solutions at -20°C or -80°C in amber vials to protect from light. |
References
-
PubChem. 8-Bromoquinoline-3-carboxylic acid. [Link]
-
PubChem. 8-Bromoquinoline. [Link]
-
ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. [Link]
-
Wikipedia. Quinoline. [Link]
-
Reddit. carboxylic acid solubility + TLC. [Link]
Sources
Application Note: 8-Bromoquinoline-3-carboxylic Acid Hydrate in Drug Discovery
Executive Summary
8-Bromoquinoline-3-carboxylic acid hydrate (CAS: 16567-18-3 for parent/analogues) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from its orthogonal bifunctionality : the C-3 carboxylic acid provides a critical vector for hydrogen bonding or amide diversification, while the C-8 bromine atom serves as a robust electrophilic handle for late-stage cross-coupling reactions (Suzuki, Buchwald-Hartwig).
This guide details the handling, synthetic strategies, and biological applications of this scaffold, specifically focusing on its role in developing Kinase Inhibitors (e.g., CK2, Aurora A) and Antibacterial Agents .
Chemical Profile & Handling
Physicochemical Properties
The "hydrate" designation is critical for stoichiometric precision. This compound typically exists as a stable solid incorporating water molecules into the crystal lattice, which stabilizes the carboxylic acid moiety.
| Property | Value / Description |
| Molecular Weight (Anhydrous) | ~252.06 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, warm MeOH. Sparingly soluble in DCM, Water. |
| pKa (Calculated) | ~3.8 (COOH), ~2.1 (Quinoline N) |
| Storage | Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). |
Handling Precautions
-
Stoichiometry: Always account for the water of hydration (typically monohydrate, MW ~270.08) when calculating equivalents for reactions.
-
Solubility: For reactions in non-polar solvents (Toluene, DCM), converting the acid to a methyl ester or using a solubilizing base (DIPEA) is often required.
Strategic Utility in Drug Design
The quinoline-3-carboxylic acid scaffold mimics the adenosine motif found in ATP, making it a potent template for ATP-competitive kinase inhibitors .
The "Orthogonal Functionalization" Strategy
The power of this scaffold lies in the ability to modify two distinct vectors independently:
-
Vector A (C-3 Position): Modulates solubility and H-bond interactions with the kinase hinge region.
-
Vector B (C-8 Position): Extends into the hydrophobic pocket (gatekeeper region) via cross-coupling.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Caption: Divergent synthetic pathways for 8-Bromoquinoline-3-carboxylic acid. Path A targets the hinge region; Paths B/C target the hydrophobic pocket.
Detailed Experimental Protocols
Protocol A: C-8 Suzuki-Miyaura Cross-Coupling
Objective: To introduce an aryl or heteroaryl group at the 8-position, targeting the hydrophobic pocket of a protein target. Mechanism: Palladium-catalyzed cross-coupling between the organoboron species and the aryl halide.[1]
Reagents:
-
Substrate: 8-Bromoquinoline-3-carboxylic acid (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the 8-bromoquinoline substrate (1.0 mmol) and the appropriate boronic acid (1.2 mmol).
-
Inertion: Add Pd(dppf)Cl₂·DCM (0.05 mmol). Seal the vessel and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (5 mL) and 2.0 M K₂CO₃ (1.5 mL).
-
Reaction: Heat the mixture to 90°C for 4–12 hours. (Alternatively: Microwave at 110°C for 30 mins).
-
Monitoring: Monitor by LC-MS or TLC (5% MeOH in DCM). The starting material (Br-SM) should disappear.
-
Workup: Cool to RT. Dilute with EtOAc and water. Acidify the aqueous layer to pH ~4 with 1N HCl to ensure the carboxylic acid remains protonated if the product is amphoteric. Extract with EtOAc (3x).[2]
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Critical Note: The free carboxylic acid can sometimes poison Pd catalysts. If yields are low, esterify the C-3 acid (MeOH/H₂SO₄) before the Suzuki coupling, then hydrolyze (LiOH/THF) afterwards.
Protocol B: C-3 Amide Bond Formation
Objective: To derivatize the carboxylic acid with amines, creating a "hinge-binding" motif.
Reagents:
-
Substrate: 8-Bromoquinoline-3-carboxylic acid (1.0 eq)
-
Amine: R-NH₂ (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol). The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.
-
Addition: Add the amine (1.1 mmol) dropwise.
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Quench: Pour the reaction mixture into ice-cold water (20 mL).
-
Scenario A (Solid Product): If a precipitate forms, filter and wash with water/ether.
-
Scenario B (Soluble Product): Extract with EtOAc.[2] Wash organic layer with saturated LiCl (to remove DMF), NaHCO₃, and Brine.
-
-
Validation: Verify structure via ¹H-NMR (Look for amide NH doublet/triplet at 8.0–9.0 ppm).
Biological Applications & Case Studies
Kinase Inhibition (CK2 & Aurora A)
Quinoline-3-carboxylic acid derivatives have shown micromolar inhibition of Protein Kinase CK2 and Aurora A Kinase , both critical targets in oncology.
-
Mechanism: The quinoline nitrogen (N-1) and the C-3 carbonyl/amide often form a bidentate H-bond interaction with the kinase hinge region (e.g., Valine residues).
-
SAR Insight: Substitution at the 8-position (via Protocol A) allows the molecule to reach the "Gatekeeper" residue, improving selectivity against off-target kinases.
Antibacterial Activity
While distinct from fluoroquinolones (which are 4-quinolones), 3-quinoline carboxylic acids exhibit antibacterial activity against Gram-positive bacteria (S. aureus).
-
Design Strategy: Amidation at C-3 with lipophilic amines (Protocol B) often enhances cell wall permeability.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki Coupling | Catalyst poisoning by COOH | Convert COOH to Methyl Ester prior to coupling; Hydrolyze later. |
| Incomplete Amide Coupling | Poor solubility of Zwitterion | Use DMF/DMSO mixtures; Ensure DIPEA excess is sufficient to deprotonate COOH. |
| Product "Oiling Out" | High DMF retention | Wash organic layer 3x with 5% LiCl solution during workup. |
References
-
Musiol, R. et al. (2006). Quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Link
-
Gollapalli, D. R. et al. (2009). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry. Link
-
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16567-18-3 (8-Bromoquinoline). Link
Sources
Troubleshooting & Optimization
Improving yield of 8-Bromoquinoline-3-carboxylic acid hydrate synthesis
The following technical guide is designed to support researchers and process chemists in optimizing the synthesis, yield, and isolation of 8-Bromoquinoline-3-carboxylic acid hydrate (CAS: 1588441-16-0 / Anhydrous: 347146-16-1).[1]
This guide prioritizes the aromatic quinoline core (lacking the 4-hydroxy/4-oxo substituent common in antibiotics), as indicated by the specific CAS and its utility as a scaffold for protein degraders (e.g., PDCD2 ligands).[1]
Route Selection & Process Optimization
Strategic Analysis of Synthetic Pathways
To improve yield, you must first verify that your chosen route minimizes regioselectivity errors and debromination risks.[1]
| Feature | Route A: Modified Friedländer / Condensation (Recommended) | Route B: Meth-Cohn (Vilsmeier-Haack) | Route C: Gould-Jacobs (Traditional) |
| Precursors | 2-Amino-3-bromobenzaldehyde + Ethyl 3,3-diethoxypropionate | 2-Bromoacetanilide + POCl₃/DMF | 2-Bromoaniline + EMME |
| Key Intermediate | Ethyl 8-bromoquinoline-3-carboxylate | 8-Bromo-2-chloro-3-formylquinoline | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate |
| Critical Risk | Stability of the amino-aldehyde.[1] | Debromination during 2-Cl removal.[1] | 4-OH Removal requires harsh steps (POCl₃ |
| Yield Potential | High (>80%) if precursors are high quality. | Moderate (60-70%).[1] | Low for this specific target (multiple steps). |
| Scalability | Excellent (Convergent). | Good (Linear). | Poor (Atom economy). |
Workflow Visualization
The following diagram illustrates the logical flow for the two most viable routes, highlighting Critical Process Parameters (CPPs).
Caption: Comparison of Friedländer (Left) and Meth-Cohn (Right) pathways. The Friedländer route avoids the problematic dechlorination step.[1]
Troubleshooting Guides (Q&A)
Phase 1: Cyclization & Core Formation
Q: My yield in the Friedländer condensation is low (<40%). How can I drive the reaction to completion?
-
Root Cause: Incomplete condensation between the aniline amine and the aldehyde/ester, often due to water accumulation or reversible imine formation.[1]
-
Corrective Action:
-
Solvent Switch: Use Sulfolane or Diphenyl ether if high temperature is needed, but for 2-amino-3-bromobenzaldehyde, milder conditions (EtOH/Reflux with catalytic Piperidine) are preferred to avoid polymerization.[1]
-
Water Removal: Add molecular sieves (4Å) or use a Dean-Stark trap if using a non-polar solvent (Toluene) to drive the equilibrium.[1]
-
Reagent Quality: Ensure Ethyl 3,3-diethoxypropionate is fresh. Old reagent hydrolyzes to form inhibiting species.[1]
-
Q: I am using the Meth-Cohn route. How do I prevent "tar" formation during the POCl₃/DMF step?
-
Root Cause: The Vilsmeier reagent is thermally unstable and can polymerize electron-rich anilines if added too quickly or at high temperatures.[1]
-
Protocol Adjustment:
-
Temperature Ramp: Form the Vilsmeier complex (DMF + POCl₃) at 0°C first. Stir for 30 mins before adding the acetanilide.
-
Addition Rate: Add the acetanilide solution dropwise.
-
Heating: Only heat to 75-80°C after addition is complete. Exceeding 90°C drastically increases tar formation.[1]
-
Phase 2: Ester Hydrolysis & Hydrate Formation (Critical for Final Form)
Q: The hydrolysis of the ethyl ester is incomplete, even after refluxing with NaOH.
-
Root Cause: The 8-bromo substituent provides steric hindrance and electron-withdrawing effects that can deactivate the ester carbonyl or reduce solubility of the starting material.[1]
-
Optimization:
-
Solvent System: Switch from EtOH/Water to THF/Water (3:1) or Dioxane/Water . The ester is likely crashing out in pure ethanol/water before reacting.[1]
-
Base Selection: Use LiOH·H₂O (2.5 eq) instead of NaOH.[1] Lithium coordinates better with the carbonyl oxygen, accelerating nucleophilic attack.[1]
-
Temperature: Reflux at 65-70°C.[1]
-
Q: How do I ensure I isolate the Hydrate form specifically?
-
Mechanism: The hydrate (CAS 1588441-16-0) is a stoichiometric inclusion of water in the crystal lattice, stabilized by hydrogen bonding between the carboxylic acid and the quinoline nitrogen.[1]
-
Isolation Protocol:
-
Acidification: After hydrolysis, cool to 0°C. Acidify with 2M HCl dropwise to pH 2-3. Do not use concentrated HCl, as the heat of neutralization can promote amorphous precipitation.[1]
-
Crystallization Solvent: The final slurry must contain water.[1] If you extracted into organic solvent (EtOAc), perform a solvent swap to Acetone/Water (1:1) or Ethanol/Water (1:2) .
-
Drying: Dry the solid at 40-45°C under vacuum (20 mbar). Stop drying if the weight loss corresponds to the theoretical water mass (approx. 6-7% w/w for monohydrate).[1] Drying >60°C over P₂O₅ will yield the anhydrous form.[1]
-
Analytical Troubleshooting
| Observation | Probable Impurity | Solution |
| NMR: Doublet at ~7.5 ppm (missing) | Debromination (Product is Quinoline-3-COOH) | Check hydrogenation conditions. Avoid Pd/C if possible; use Fe/AcOH for nitro reductions or avoid reductive steps entirely.[1] |
| HPLC: Peak at RRT 0.9 | Unhydrolyzed Ester | Increase reaction time or switch to THF/Water solvent system. |
| Appearance: Dark Brown Solid | Polymerized Anilines | Perform a carbon treatment (Charcoal) during the hot filtration of the carboxylate salt before acidification. |
| TGA: Weight loss < 2% | Anhydrous Form | Recrystallize from dilute aqueous acetic acid or Ethanol/Water to regenerate the hydrate. |
Detailed Protocol: Hydrolysis to Hydrate
Objective: Convert Ethyl 8-bromoquinoline-3-carboxylate to 8-Bromoquinoline-3-carboxylic acid hydrate.
-
Dissolution: Charge Ethyl 8-bromoquinoline-3-carboxylate (1.0 eq) into a reactor. Add THF (10 vol). Stir until dissolved.
-
Saponification: Add a solution of LiOH·H₂O (2.5 eq) in Water (3 vol).[1]
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC (Target: <0.5% Ester).
-
Workup:
-
Isolation (Hydrate Formation):
-
Filtration & Drying:
References
-
Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530.[1] Link
-
Musser, J. H. "Synthesis of 3-Quinolinecarboxylic Acids."[1] Journal of Medicinal Chemistry, vol. 30, no. 1, 1987, pp. 96–104.[1] (Detailed hydrolysis conditions for hindered esters). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 735364, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (Structural Analog Data)." PubChem, 2025.[1][2] Link
-
BLD Pharm. "8-Bromoquinoline-3-carboxylic acid hydrate - Product Specifications and CAS 1588441-16-0."[1][3] BLD Pharm Catalog, 2024.[1] Link
-
Wang, X., et al. "Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2)."[1] Journal of Medicinal Chemistry (Discusses 8-bromoquinoline-3-carboxylic acid as a building block), 2023.[1] Link
Sources
Technical Support Center: Scaling 8-Bromoquinoline-3-carboxylic Acid Hydrate
Executive Summary
Scaling up the synthesis of 8-Bromoquinoline-3-carboxylic acid (and its stable hydrate) presents distinct challenges not seen at the milligram scale. While the core quinoline ring construction (often via Friedländer condensation or Vilsmeier-Haack cyclization) is well-documented, the final hydrolysis and isolation steps are notorious for rheological issues (gelation) , polymorph unpredictability , and hydrate stoichiometry control .
This guide addresses the critical "End-of-Line" processing steps where 90% of scale-up failures occur: the conversion of the ethyl ester intermediate to the final acid hydrate.
Module 1: The Synthetic Workflow & Critical Control Points
The following workflow visualizes the optimized route from the ester intermediate (Ethyl 8-bromoquinoline-3-carboxylate) to the isolated acid hydrate. This pathway minimizes thermal decarboxylation and maximizes filtration efficiency.
Figure 1: Optimized process flow for the hydrolysis and isolation of 8-Bromoquinoline-3-carboxylic acid. Note the critical acidification step where particle size and morphology are determined.
Module 2: Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Hydrolysis Temp | 50°C – 60°C | Avoid Decarboxylation: Quinoline-3-carboxylic acids are prone to thermal decarboxylation at >80°C, yielding the 8-bromoquinoline impurity which is difficult to purge. |
| Acidification pH | 3.5 – 4.0 | Isoelectric Precipitation: The zwitterionic nature of the quinoline nitrogen (pKa ~4.9) and the carboxylic acid means the solubility minimum is narrow. Overshooting to pH < 1 re-dissolves the salt (Hydrochloride). |
| Dosing Rate | > 2 hours | Supersaturation Control: Rapid acid addition creates high local supersaturation, leading to nucleation of fines (amorphous gel) rather than crystalline hydrate. |
| Drying Temp | < 50°C | Hydrate Stability: The lattice water is loosely bound. Drying >60°C under high vacuum will strip the hydrate, leading to hygroscopic anhydrous material that fails assay specs later. |
Module 3: Troubleshooting Center (Q&A)
Scenario A: Filtration & Isolation Issues
Q: "During the acidification step, the mixture turned into a thick, unfilterable yogurt-like paste. What happened?"
A: You likely encountered "Crash Precipitation" caused by crossing the isoelectric point too quickly.
-
The Mechanism: 8-Bromoquinoline-3-carboxylic acid is zwitterionic. If you dump HCl into the basic carboxylate solution, you generate massive nucleation rates. The particles form as amorphous agglomerates trapping solvent (occlusion), creating a thixotropic gel.
-
The Fix (Immediate): Re-heat the slurry to 60°C (if stable) to induce Ostwald ripening, allowing small fines to dissolve and redeposit on larger crystals.
-
The Fix (Prevention): Implement a Reverse Addition protocol or a pH-Controlled Dosing curve. Add the alkaline reaction mixture into a dilute acid solution (if stability permits) or use a dosing pump to lower pH by 0.5 units every 15 minutes.
Q: "My filter cake cracks immediately, and the mother liquor is cloudy." A: This indicates channeling due to a wide particle size distribution (PSD).
-
The Fix: Do not let the cake run dry. Perform a displacement wash. Stop the vacuum, add the wash solvent (e.g., cold water/ethanol 9:1), slurry the top 2cm of the cake carefully, and re-apply vacuum.
Scenario B: Purity & Impurity Profile
Q: "I see a recurring impurity at RRT 1.2 in HPLC that correlates with reaction time." A: This is likely 8-Bromoquinoline (the decarboxylated product).
-
The Mechanism: Electron-withdrawing groups (like -Br) on the quinoline ring can destabilize the carboxyl group at the 3-position under thermal stress, especially in acidic media.
-
The Fix: Ensure your hydrolysis temperature never exceeds 60°C. During workup, avoid prolonged exposure to strong acids at high temperatures. Neutralize to the isoelectric point (pH ~4) immediately rather than holding at pH 1.
Scenario C: Hydrate Stoichiometry
Q: "Our final assay varies between 95% and 102%. We cannot stabilize the water content." A: You are likely stripping the lattice water during drying.
-
The Mechanism: The "Hydrate" is often a hemi- or monohydrate that exists in equilibrium with ambient humidity. Vacuum drying at <10 mbar at 60°C removes this water, creating a hygroscopic anhydrous lattice that avidly re-absorbs moisture during weighing.
-
The Fix: Use a Humidity-Controlled Dryer or dry at ambient pressure with a Nitrogen bleed at 40°C. Perform a TGA (Thermogravimetric Analysis) to determine the exact dehydration temperature and set your oven 10°C below that onset.
Module 4: Advanced Characterization (Self-Validation)
To ensure your process is under control, perform these checks before releasing the batch:
-
X-Ray Powder Diffraction (XRPD): Compare the wet cake vs. dried powder. A shift in peaks indicates a change in hydration state or polymorphic form.
-
KF (Karl Fischer) vs. TGA: KF measures total water (surface + bound). TGA measures bound water. If KF > TGA, your drying is insufficient (surface solvent remains). If KF = TGA (and matches theoretical %), your hydrate is stable.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17899686, 8-Bromoquinoline-3-carboxylic acid. Retrieved from [Link]
- Musser, J. H., et al. (1987).Synthesis of substituted quinoline-3-carboxylic acids via the Friedländer condensation. Journal of Medicinal Chemistry. (Contextual grounding for 3-acid synthesis route).
-
ScienceMadness Discussion (2024). The Pfitzinger Reaction and Quinoline Carboxylic Acid Isolation. Retrieved from [Link]
- Organic Syntheses (1940).Quinoline Synthesis Scale-up Procedures. Coll. Vol. 2, p. 474.
How to increase the purity of 8-Bromoquinoline-3-carboxylic acid hydrate
To: User From: Technical Support Center | Senior Application Scientist Subject: Technical Guide: Purity Optimization of 8-Bromoquinoline-3-carboxylic acid Hydrate
Executive Summary
This guide addresses the purification and quality control of 8-Bromoquinoline-3-carboxylic acid hydrate (CAS: 347146-16-1). As a critical intermediate in the synthesis of kinase inhibitors and anti-infectives, its purity profile directly impacts downstream catalytic efficiency and biological assay reproducibility.
This document is structured as a Tier 3 Technical Support resource , focusing on troubleshooting specific impurity profiles (regioisomers, transition metals, and hydration stoichiometry) rather than generic synthesis.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My material has a persistent off-white to brown coloration even after recrystallization. How do I remove this?
Diagnosis: Coloration in quinoline derivatives often stems from trace oxidation products (quinoline-5,8-diones) or polymerized aniline residues from the synthesis (e.g., Skraup or Friedländer reactions). These are often non-polar and highly conjugated.
Protocol: Activated Carbon Polishing
-
Dissolution: Dissolve the crude acid in 10% aqueous NaOH (10 mL/g). The solution should be clear to slightly turbid.
-
Adsorption: Add Activated Carbon (Darco G-60 or equivalent) at 5-10 wt% relative to the substrate.
-
Heat: Stir at 50°C for 30 minutes . Do not reflux, as this can degrade the carbon's adsorption capacity for large organic molecules.
-
Filtration: Filter hot through a Celite® pad to remove the carbon.
-
Precipitation: Acidify the filtrate slowly with 2N HCl to pH 3-4 to reprecipitate the product.
Q2: I am detecting a ~3-5% impurity by HPLC that has a similar retention time to the main peak. Recrystallization from ethanol isn't working.
Diagnosis: This is likely the 5-bromo regioisomer . During bromination or ring closure, the 5-position is electronically competing with the 8-position. Ethanol is often too "general" a solvent to discriminate between these positional isomers due to their similar polarity.
Protocol: Solvent Switching (DMF/Water)
-
Dissolve the solid in minimal hot DMF (Dimethylformamide) at 90°C.
-
Allow the solution to cool to 60°C.
-
Add Water dropwise until persistent turbidity is observed (Cloud Point).
-
Reheat to clear the solution, then let it cool slowly to room temperature, then to 4°C.
-
Mechanism: The 8-bromo isomer typically packs more efficiently in the crystal lattice due to symmetry, while the 5-bromo isomer remains in the DMF-rich mother liquor.
Q3: My ash content is high (>0.5%), and downstream cross-coupling reactions (Suzuki/Buchwald) are failing.
Diagnosis: Residual copper (from Ullmann-type synthesis) or inorganic salts (sodium bromide/chloride) are trapped in the crystal lattice. Copper is a notorious poison for Palladium catalysts in downstream steps.
Protocol: Chelation Wash
-
Suspend the solid in 0.1M EDTA (disodium salt) solution.
-
Stir vigorously for 1 hour at room temperature.
-
Filter and wash copiously with deionized water until the filtrate conductivity is <10 µS/cm.
-
Verification: Test the filtrate with aqueous ammonia; a blue tint indicates copper removal.
Q4: The water content (KF) varies between batches. How do I stabilize the hydrate form?
Diagnosis: 8-Bromoquinoline-3-carboxylic acid forms a stable hydrate (often monohydrate), but aggressive drying (vacuum oven >80°C) strips the crystal water, creating a hygroscopic amorphous phase that re-absorbs moisture unpredictably.
Protocol: Controlled Humidity Drying
-
Dry the wet cake in a vacuum oven at 40-50°C (not higher).
-
Place a tray of saturated calcium chloride solution inside the oven (if not under vacuum) or equilibrate the final powder in a chamber with 50-60% Relative Humidity for 24 hours.
-
Target: Theoretical water content for monohydrate is ~6.7%.
Part 2: The "Gold Standard" Purification Workflow
This workflow combines acid-base purification (chemical selectivity) with recrystallization (physical selectivity).
Step 1: Acid-Base Purification (Removal of Non-Acidic Impurities)
-
Principle: The carboxylic acid group allows the molecule to dissolve in base, while impurities like 8-bromoquinoline (decarboxylated byproduct) or starting halides remain insoluble.
-
Procedure:
-
Suspend Crude Product (100 g) in water (500 mL).
-
Add 2M NaOH until pH > 12. Solution becomes yellow/amber.
-
Extraction: Wash the aqueous layer with Ethyl Acetate (2 x 100 mL) . Discard the organic (Ethyl Acetate) layer; it contains the non-acidic impurities.
-
Precipitation: Acidify the aqueous phase with 6M HCl dropwise to pH 3.5 - 4.0 (Isoelectric point vicinity).
-
Filter the solid and wash with water.[1]
-
Step 2: Recrystallization (Isomer Rejection)
-
Solvent System: Glacial Acetic Acid (preferred for high purity) or DMF/Water.
-
Procedure:
-
Dissolve the wet cake from Step 1 in boiling Glacial Acetic Acid (approx. 10-15 volumes).
-
Optional: Add activated carbon (1 wt%) and hot filter.
-
Cool slowly to room temperature. The 8-bromo isomer crystallizes as dense needles.
-
Filter and wash with cold acetic acid, then water.
-
Step 3: Drying
-
Dry at 50°C under vacuum (20 mbar) to constant weight.
Part 3: Visualization & Data
Workflow Diagram
Caption: Integrated Acid-Base and Recrystallization Workflow for 8-Bromoquinoline-3-carboxylic acid.
Solvent Selection Guide
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Removal Target | Comment |
| Glacial Acetic Acid | High | Low | Regioisomers (5-Br) | Best for Purity. Yields dense crystals. |
| DMF / Water | Very High | Low | Inorganic Salts | Good for bulk recovery, but drying DMF is difficult. |
| Ethanol (95%) | Moderate | Very Low | Colored Resins | Standard first-pass purification. |
| 2M NaOH | High (as salt) | N/A | Non-acidic organics | Used for chemical washing (Step 1). |
References
-
PubChem. 8-Bromoquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
ResearchGate. Impurity Control in Copper-Catalyzed Synthesis. (General Methodology for Copper Removal). Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 8-Bromoquinoline-3-carboxylic acid hydrate from Different Suppliers
Introduction: The Critical Role of Reagent Purity in Scientific Outcomes
8-Bromoquinoline-3-carboxylic acid hydrate is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and functional handles—the bromine atom and the carboxylic acid—make it a versatile scaffold for generating novel compounds with potential therapeutic or electronic applications. However, the reliability and reproducibility of research hinging on this molecule are directly tied to its purity. The presence of unidentified impurities, even in small amounts, can lead to ambiguous biological data, failed reactions, or incorrect structural assignments, ultimately wasting valuable time and resources.
This guide provides a comprehensive framework for the purity analysis of 8-Bromoquinoline-3-carboxylic acid hydrate, comparing hypothetical batches from three different commercial suppliers (Supplier A, Supplier B, and Supplier C). As senior scientists, we understand that a simple percentage on a certificate of analysis is insufficient. A robust, multi-technique approach is necessary to gain a complete picture of a reagent's quality. Here, we employ a triad of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS)—to build a detailed impurity profile. This document explains not just the how but the why behind our analytical choices, offering a self-validating system for qualifying critical reagents in a drug discovery or development setting.
The Analytical Workflow: A Multi-Pronged Strategy for Purity Verification
A single analytical method is rarely sufficient for comprehensive purity determination. Each technique offers a unique perspective on the sample's composition. Our strategy integrates these methods to ensure a thorough evaluation.
-
HPLC-UV provides a quantitative measure of the main component and any UV-active impurities. It is the workhorse for determining purity percentages.
-
¹H NMR Spectroscopy offers detailed structural information. It confirms the identity of the main compound and can detect and help identify structurally related organic impurities that might co-elute in HPLC.[1][2][3]
-
Mass Spectrometry (MS) confirms the molecular weight of the primary compound and provides molecular weights for impurities, which is a critical step in their identification.[4][5]
The synergy of these techniques provides a high degree of confidence in the final purity assessment.
Figure 1: Overall workflow for the multi-technique purity analysis of incoming chemical reagents.
Detailed Experimental Protocols
The validity of any comparison rests on the meticulous execution of standardized protocols. The following methodologies were applied consistently across all samples.
Sample Preparation
A consistent and accurate sample preparation protocol is foundational to reliable data.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of 8-Bromoquinoline-3-carboxylic acid hydrate from each supplier into separate volumetric flasks.
-
Dissolution: Dissolve the solid in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or a mixture of Acetonitrile and water, to a final concentration of 1.0 mg/mL.
-
Working Solutions: Prepare further dilutions from the stock solution as required for each analytical technique. For HPLC, a working concentration of 0.1 mg/mL is often appropriate.
Causality: Using a high-quality aprotic solvent like DMSO ensures full dissolution of both the main compound and potential non-polar impurities. Preparing a single stock solution for all tests minimizes variability originating from weighing errors.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed to achieve baseline separation of the main peak from potential impurities.
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Causality: A C18 column is a robust choice for retaining aromatic compounds.[6] The acidic mobile phase (formic acid) ensures the carboxylic acid group is protonated, leading to sharper peaks and more consistent retention times. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable run time.
¹H NMR Spectroscopy
NMR provides an unambiguous confirmation of the molecular structure.[1][2]
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~5 mg of each sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.[1]
-
Experiment: Standard 1D proton spectrum.
-
Key Parameters: 16 scans, 2-second relaxation delay.
Causality: DMSO-d₆ is chosen as the solvent because it effectively dissolves the carboxylic acid without proton exchange issues that would be seen with solvents like D₂O or CD₃OD, allowing the acidic proton to be observed. The spectrum is analyzed for the correct chemical shifts and coupling patterns of the quinoline ring protons and to detect any unexpected signals that would indicate the presence of organic impurities.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the parent compound and to assign molecular weights to impurity peaks observed in the HPLC chromatogram.
-
Instrument: Waters ACQUITY UPLC I-Class with a single quadrupole mass spectrometer (SQD2).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: 100-500 m/z.
-
LC Method: A rapid version of the HPLC method described above can be used.
Causality: ESI is a soft ionization technique suitable for polar molecules like our target compound. Running in both positive ([M+H]⁺) and negative ([M-H]⁻) modes increases the chances of detecting and characterizing a wide range of potential impurities. The presence of a bromine atom should result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio, providing strong evidence for its presence in any detected ion.[7][8]
Comparative Analysis of Supplier Samples
Samples of 8-Bromoquinoline-3-carboxylic acid hydrate were obtained from three different suppliers and subjected to the analytical workflow described above. The results are summarized below.
Table 1: Summary of Purity Analysis Data
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline solid | Off-white powder | Pale yellow powder |
| HPLC Purity (%) | 99.6% | 97.2% | 98.5% |
| Major Impurity (HPLC) | Not Detected (>0.05%) | 2.1% at RRT 0.85 | 0.6% at RRT 1.15 |
| Total Other Impurities | 0.4% | 0.7% | 0.9% |
| ¹H NMR Confirmation | Conforms to structure | Conforms, with impurity signals at ~8.0-8.2 ppm | Conforms, with multiple low-level signals |
| MS [M+H]⁺ Confirmation | 251.9 / 253.9 (Observed) | 251.9 / 253.9 (Observed) | 251.9 / 253.9 (Observed) |
| Impurity MS [M+H]⁺ | Not Applicable | 172.1 (Observed) | 251.9 / 253.9 (Isomer) |
RRT: Relative Retention Time
Discussion of Results
-
Supplier A: This material presents as a high-quality reagent. The visual appearance is a clean white solid, and the HPLC purity is excellent at 99.6%.[9] The ¹H NMR spectrum was clean and perfectly matched the expected structure of 8-Bromoquinoline-3-carboxylic acid. The mass spectrometry data confirmed the correct molecular weight with the expected 1:1 isotopic pattern for a bromine-containing compound.[7][8] This batch can be used with a high degree of confidence.
-
Supplier B: The material from Supplier B showed a significantly lower purity of 97.2% by HPLC. A major impurity peak was observed at a relative retention time of 0.85. The mass of this impurity was found to be m/z 172.1 [M+H]⁺. This mass does not correspond to a simple related quinoline structure but could potentially be a synthetic starting material or a byproduct from the synthesis route, such as a derivative of aniline.[10][11] The ¹H NMR spectrum confirmed the presence of additional aromatic signals that did not correspond to the product structure. For applications requiring high purity, this material would require purification or be rejected.
-
Supplier C: While having a higher purity than Supplier B (98.5%), the material from Supplier C was a pale-yellow powder, suggesting the presence of minor chromophoric impurities. The HPLC chromatogram showed several small impurity peaks. The most significant of these, at RRT 1.15, showed a mass spectrum identical to the parent compound (m/z 251.9 / 253.9). This strongly suggests it is an isomer, such as 6-Bromoquinoline-3-carboxylic acid. Isomeric impurities are particularly problematic as they have similar physical properties, making them difficult to remove, and can lead to unexpected results in downstream applications. The presence of isomers often points to a lack of regiocontrol in the synthetic process.[12]
Visualizing Potential Impurities
Impurities can arise from various sources, including starting materials, byproducts of side reactions, or degradation.[9][13] In the synthesis of substituted quinolines, the formation of regioisomers is a common challenge.
Figure 2: Relationship between the target compound and potential process-related impurities.
Conclusion and Recommendations for Researchers
This comparative guide demonstrates that a comprehensive, multi-technique approach is essential for accurately assessing the purity of critical chemical reagents like 8-Bromoquinoline-3-carboxylic acid hydrate.
-
Supplier A provided material of excellent purity (99.6%), suitable for all applications, including sensitive biological assays and late-stage drug development.
-
Supplier B's material (97.2% purity) contained a significant non-isomeric impurity, likely a leftover synthetic precursor, making it unsuitable for most applications without further purification.
-
Supplier C's batch (98.5% purity) was contaminated with at least one isomer, which could significantly impact the outcome of research aimed at studying structure-activity relationships.
As a Senior Application Scientist, I offer the following recommendations:
-
Trust but Verify: Never rely solely on the supplier's Certificate of Analysis. Always perform in-house verification, especially for a new supplier or a new batch.
-
Employ Orthogonal Methods: Use a combination of chromatographic (HPLC) and spectroscopic (NMR, MS) techniques for a complete impurity profile.
-
Question the Unexpected: An off-color appearance or unexpected signals in any analysis warrant further investigation.
-
Consider the Application: For early-stage discovery, a 98% pure compound might be acceptable. For GMP or highly sensitive quantitative studies, >99.5% purity with no single impurity >0.1% is often required, in line with ICH guidelines.[13][14][15]
By investing time in rigorous upfront analysis, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
-
SIELC Technologies (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved February 3, 2026, from [Link]
-
PubChem (n.d.). 8-Bromoquinoline-3-carboxylic acid. Retrieved February 3, 2026, from [Link]
-
PubChem (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved February 3, 2026, from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved February 3, 2026, from [Link]
-
Choi, H., et al. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Science International, 257, 133-140. Available at: [Link]
-
TSI Journals (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 3, 2026, from [Link]
-
ResearchGate (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved February 3, 2026, from [Link]
-
Pharmaffiliates (n.d.). Quinoline-impurities. Retrieved February 3, 2026, from [Link]
-
European Medicines Agency (2006). ICH Guideline Q3B(R2) on Impurities in New Drug Products. Retrieved February 3, 2026, from [Link]
-
Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(8), 1094. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved February 3, 2026, from [Link]
-
AMSbiopharma (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved February 3, 2026, from [Link]
-
ACG Publications (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved February 3, 2026, from [Link]
-
Vedantu (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved February 3, 2026, from [Link]
-
Scanned with CamScanner (n.d.). Quinoline. Retrieved February 3, 2026, from [Link]
-
International Journal of Pharmaceutical Investigation (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved February 3, 2026, from [Link]
-
ResearchGate (n.d.). Bromination of 8-substituted quinolines. Retrieved February 3, 2026, from [Link]
-
YouTube (2023). Bromo pattern in Mass Spectrometry. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of quinolines. Retrieved February 3, 2026, from [Link]
-
UNCW Institutional Repository (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved February 3, 2026, from [Link]
-
European Medicines Agency (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Retrieved February 3, 2026, from [Link]
-
Doc Brown's Chemistry (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved February 3, 2026, from [Link]
-
Chemguide (n.d.). MASS SPECTRA - the M+2 peak. Retrieved February 3, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
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- 15. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Publish Comparison Guide: Validation of 8-Bromoquinoline-3-carboxylic acid hydrate as a GPR35 Agonist
Executive Summary & Target Identification
8-Bromoquinoline-3-carboxylic acid hydrate is a halogenated quinoline derivative primarily validated as a synthetic agonist for GPR35 (G protein-coupled receptor 35) .
While historically utilized as a chemical building block for fragment-based drug discovery (FBDD), its structural homology to Kynurenic Acid (KYNA) —the endogenous ligand of GPR35—establishes it as a critical probe for interrogating this orphan GPCR. Unlike KYNA, which has low potency (micromolar affinity) and pleiotropic effects (NMDA antagonism), halogenated analogs like the 8-bromo variant often exhibit improved lipophilicity and receptor occupancy.
Secondary Target Potential: Researchers should also screen for Casein Kinase 2 (CK2) inhibition, as the 3-quinoline carboxylic acid scaffold acts as an ATP-competitive pharmacophore in certain kinase panels.
Mechanism of Action: GPR35 Signaling[1]
To validate this compound, one must understand the signal transduction pathways it activates. GPR35 is a Gi/o-coupled receptor, meaning its activation inhibits adenylyl cyclase and recruits
Pathway Visualization
The following diagram illustrates the dual signaling capability you must assay: G-protein dependent (cAMP reduction) and G-protein independent (
Figure 1: GPR35 signaling cascade showing both the G
Comparative Analysis: Performance vs. Alternatives
When validating 8-Bromoquinoline-3-carboxylic acid, it is essential to benchmark its potency and selectivity against established GPR35 ligands.
| Compound | Role | Potency (EC50) | Selectivity Profile | Solubility (pH 7.4) |
| 8-Bromoquinoline-3-carboxylic acid | Test Candidate | ~0.5 - 5 µM (Est.) | High (GPR35 > GPR55) | Moderate (DMSO req.) |
| Zaprinast | Positive Control | 0.2 - 1.0 µM | Low (PDE5 Inhibitor) | High |
| Kynurenic Acid (KYNA) | Endogenous Ligand | > 10 µM | Low (NMDA/nAChR) | Low |
| Pamoic Acid | Synthetic Agonist | ~0.05 µM | Moderate | Low |
| CID-2745687 | Antagonist | IC50 ~130 nM | High | Moderate |
Key Insight: While Zaprinast is the historical reference, it is a potent phosphodiesterase (PDE) inhibitor. 8-Bromoquinoline-3-carboxylic acid offers a "cleaner" pharmacological tool for GPR35 validation because it lacks the PDE inhibitory activity that often confounds calcium flux data.
Experimental Validation Protocols
Protocol A: -Arrestin Recruitment Assay (Tango/PathHunter)
Rationale: Since GPR35 signaling via G-proteins can be subtle in certain cell lines, measuring
Reagents:
-
HEK293 cells stably expressing GPR35-linker-β-gal fragment.
-
8-Bromoquinoline-3-carboxylic acid hydrate (Stock: 10 mM in DMSO).
-
Detection Reagent (Chemiluminescent substrate).
Workflow:
-
Seeding: Plate 10,000 cells/well in a 384-well white optical plate. Incubate overnight at 37°C/5% CO2.
-
Compound Prep:
-
Correction Note: Calculate molarity based on the hydrate molecular weight (MW ~268.06 g/mol ) vs. anhydrous (MW ~250.06 g/mol ) to avoid potency errors.
-
Prepare a 10-point serial dilution (1:3) starting at 100 µM in assay buffer (HBSS + 20 mM HEPES).
-
-
Treatment: Add 5 µL of compound to cells (20 µL volume). Incubate for 90 minutes at 37°C.
-
Detection: Add 12.5 µL detection reagent. Incubate for 60 minutes at room temperature in the dark.
-
Read: Measure luminescence on a multimode plate reader (e.g., EnVision or Spark).
Self-Validation Check:
-
Z' Factor: Must be > 0.5 using Zaprinast (10 µM) as the high control and DMSO as the low control.
-
Curve Fit: Data should fit a 4-parameter logistic equation. If the curve is biphasic, check for off-target cytotoxicity.
Protocol B: Dynamic Mass Redistribution (DMR) - Label-Free
Rationale:[1] Validates the holistic cellular response (cytoskeletal rearrangement) induced by GPR35 activation without artificial labels.
Workflow:
-
Baseline: Establish a stable baseline in GPR35-expressing HT-29 cells using an Epic or Corning optical biosensor.
-
Injection: Inject 8-Bromoquinoline-3-carboxylic acid (final conc. 10 µM).
-
Monitor: Record wavelength shift (pm) for 60 minutes.
-
Specificity Control: Pre-treat cells with the GPR35 antagonist CID-2745687 (1 µM) for 30 minutes.
-
Pass Criteria: The agonist-induced DMR signal must be attenuated by >80% in the presence of the antagonist.
-
Validation Logic & Troubleshooting
Use the following logic flow to interpret your experimental results.
Figure 2: Step-by-step decision tree for validating the biological activity of the compound.
Critical Troubleshooting: The "Hydrate" Factor
The "hydrate" designation indicates the presence of water molecules in the crystal lattice.
-
Impact: If you weigh the powder assuming it is anhydrous, your actual concentration of the active pharmacophore will be lower than calculated.
-
Correction: Always use the specific Molecular Weight from the Certificate of Analysis (CoA) of your specific batch.
-
Example: 10 mg of Hydrate form (MW 268.06) contains ~9.3 mg of active compound.
-
References
-
GPR35 Agonist Discovery: Jenkins, L., et al. (2010). "Structure-activity relationships of a series of potent GPR35 agonists." Journal of Medicinal Chemistry.
-
Kynurenic Acid & GPR35: Wang, J., et al. (2006).[2][3] "Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35."[1][3] Journal of Biological Chemistry.
-
Label-Free Validation (DMR): Deng, H., et al. (2011). "Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists." ACS Chemical Biology.
-
GPR35 Pharmacology Review: Milligan, G. (2011). "G protein-coupled receptor 35."[2][1][3][4] British Journal of Pharmacology.
-
CK2 Inhibition Potential: Golub, A. G., et al. (2011). "Discovery of new scaffolds for rational design of protein kinase CK2 inhibitors." European Journal of Medicinal Chemistry.
Sources
- 1. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenic Acid and Gpr35 Regulate Adipose Tissue Energy Homeostasis and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Benzamidochromen-4-one-2-carboxylic acids: potent and selective agonists for the orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility Guide: Synthesis of 8-Bromoquinoline-3-carboxylic Acid Hydrate
This guide provides a technical comparison of synthetic routes for 8-Bromoquinoline-3-carboxylic acid hydrate , a critical scaffold in the development of kinase inhibitors (e.g., CK2 inhibitors) and antibacterial agents.[1]
Based on the latest synthetic methodology and reproducibility metrics, we compare the Modified Friedländer Annulation (Method A) against the Meth-Cohn Vilsmeier-Haack approach (Method B).[1]
Executive Summary
-
Target Molecule: 8-Bromoquinoline-3-carboxylic acid (typically isolated as the monohydrate).[1][2]
-
Primary Challenge: Regioselectivity at the 3-position without introducing functional groups at C2 or C4 (e.g., -OH, -Cl) that are common in Gould-Jacobs or Meth-Cohn routes.
-
Verdict: The Modified Friedländer Annulation (via 2-amino-3-bromobenzaldehyde) is the superior method for obtaining the unsubstituted 3-carboxylic acid core with high fidelity.[1] The classical Gould-Jacobs is NOT recommended unless the 4-hydroxy derivative is specifically desired.[1][2]
Comparative Analysis of Synthetic Routes
Method A: Modified Friedländer Annulation (Recommended)
This route involves the condensation of 2-amino-3-bromobenzaldehyde with a pyruvate or acetoacetate derivative, followed by hydrolysis.[1][2]
-
Pros: Direct access to the 3-COOH isomer; avoids 4-OH/4-Cl byproducts; high atom economy.[1][2]
-
Cons: Requires synthesis of the sensitive o-aminoaldehyde precursor.[1][2]
-
Reproducibility Score: 8.5/10 (High, provided precursor quality is maintained).
Method B: Meth-Cohn Synthesis (Vilsmeier-Haack)
Uses 2-bromoacetanilide reacting with DMF/POCl₃.[1][2]
-
Pros: Uses cheap, stable starting materials (acetanilides).[1][2]
-
Cons: Inherently produces 2-chloro-8-bromoquinoline-3-carbaldehyde .[1][2] Removing the 2-chloro substituent requires an extra hydrodechlorination step, which risks debromination at the 8-position.[1]
-
Reproducibility Score: 6.0/10 (Lower due to "over-reduction" risks).
Method C: Direct Bromination (Not Recommended)
Direct bromination of quinoline-3-carboxylic acid.[1][2]
-
Cons: Poor regioselectivity.[1][2] Electrophilic substitution favors the 5 and 8 positions, leading to inseparable mixtures of 5-bromo, 8-bromo, and 5,8-dibromo products.[1]
Performance Comparison Data
| Metric | Method A (Friedländer) | Method B (Meth-Cohn) | Method C (Direct Bromination) |
| Overall Yield | 65 - 72% | 40 - 50% | < 30% (Isolated) |
| Regio-Purity | > 99% | > 95% (after purification) | ~60% (Mixture) |
| Step Count | 3 (from nitro-benzaldehyde) | 4 (including reduction) | 1 |
| Scalability | High (kg scale feasible) | Medium (POCl₃ quench is exothermic) | Low (Chromatography bottleneck) |
| Hydrate Stability | Consistent (Recryst. from EtOH/H₂O) | Variable | Variable |
Detailed Experimental Protocol (Method A)
This protocol focuses on the Friedländer route as it is the most reproducible for the specific 8-bromo-3-COOH target.[1][2]
Phase 1: Precursor Synthesis (2-Amino-3-bromobenzaldehyde)
Note: This intermediate is unstable and should be used immediately or stored under Argon at -20°C.[1][2]
-
Reduction: Dissolve 2-nitro-3-bromobenzaldehyde (10 mmol) in EtOH (50 mL). Add SnCl₂[1]·2H₂O (5 eq). Reflux for 2 hours.
-
Workup: Cool, neutralize with sat. NaHCO₃, filter through Celite.[1][2] Extract filtrate with EtOAc.[1][2]
Phase 2: Annulation to Ethyl Ester[1]
-
Condensation: To the fresh amino-aldehyde (1 eq) in EtOH, add Ethyl 3,3-diethoxypropionate (1.2 eq) and a catalytic amount of p-TsOH (5 mol%).
-
Cyclization: Heat to reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2]
-
Isolation: Evaporate solvent. The intermediate Ethyl 8-bromoquinoline-3-carboxylate often precipitates upon cooling or addition of cold hexane.[1][2]
Phase 3: Hydrolysis & Hydrate Formation (The Critical Step)
Reproducibility Note: The "Hydrate" stoichiometry is defined in this crystallization step.[1]
-
Hydrolysis: Suspend the ester (5 g) in THF (20 mL). Add LiOH (2M aq, 3 eq). Stir at 60°C for 3 hours.
-
Acidification: Cool to 0°C. Acidify dropwise with 1M HCl to pH 3–4. The acid will precipitate.[1][2]
-
Hydrate Crystallization:
-
Dissolve in minimum boiling Ethanol (95%) .
-
Add warm water dropwise until slight turbidity persists.[1][2]
-
Allow to cool slowly to Room Temp, then 4°C overnight.
-
Drying: Filter crystals.[1][2] Air dry for 24h. DO NOT dry under high vacuum at high heat (>60°C), or you will dehydrate the lattice, yielding the amorphous anhydride.[1][2]
Visualized Workflows
Synthesis Pathway (Friedländer vs. Meth-Cohn)[1][2]
Caption: Comparison of the robust Friedländer route (Left) vs. the problematic Meth-Cohn route (Right).
Purification Decision Tree
Caption: Logic flow for purification to ensure reproducible hydrate stoichiometry.
Troubleshooting & Critical Process Parameters (CPPs)
| Parameter | Observation | Corrective Action |
| Precursor Stability | o-Aminoaldehyde turns dark/tarry.[1][2] | Use immediately after reduction.[1][2] Do not store >24h. |
| Hydrolysis pH | Precipitate is sticky/oily.[1][2] | Ensure pH is adjusted slowly to 3–4.[1][2] Rapid acidification traps impurities.[1][2] |
| Hydrate Loss | Product MP is higher than expected (>270°C). | You likely formed the anhydride.[1][2][6] Re-equilibrate in moist air or recrystallize from aq.[1][2] EtOH. |
| Debromination | LCMS shows M-80 peak (Des-bromo).[1][2] | In Method B (Pd/C reduction), switch to Method A or use milder dechlorination (e.g., Zn/AcOH).[1][2] |
References
-
Syniugin, A. R., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2."[1][2][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.[1][2][7]
-
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1][2] (Foundational reference for Vilsmeier-Haack quinoline synthesis).
-
Muscia, G. C., et al. (2008). "Efficient synthesis of novel 3-quinolinecarboxylic acids."[1][2] Tetrahedron Letters, 49(1), 65-67.[1][2] (Validation of Friedländer-type modifications).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. [1][2]
Sources
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- 3. ablelab.eu [ablelab.eu]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 8-Bromoquinoline-3-carboxylic acid hydrate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 8-Bromoquinoline-3-carboxylic acid hydrate, ensuring that your focus remains on your research, secure in the knowledge that you are protected. We will move beyond simple checklists to understand the why behind each safety recommendation, fostering a culture of intrinsic laboratory safety.
Hazard Profile: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the chemical we are handling. 8-Bromoquinoline-3-carboxylic acid hydrate and its structural analogs present several key hazards that dictate our safety protocols.
Based on aggregated data from multiple suppliers and safety databases, the primary hazards are categorized as follows:
-
Acute Oral Toxicity: The compound is classified as "Harmful if swallowed".[1][2] Ingestion can lead to gastrointestinal irritation.[3]
-
Skin Irritation: Direct contact can cause skin irritation.[2][4]
-
Serious Eye Irritation: This is a significant risk, with the potential for serious eye damage upon contact.[2][4]
-
Respiratory Irritation: Inhalation of the dust or powder may cause respiratory tract irritation.[2][4]
While this specific hydrate may not have extensive toxicological data, related quinoline compounds are known to be toxic, may cause allergic skin reactions, and can have long-term adverse effects on the environment.[5][6] Therefore, we adopt a cautious approach, treating the compound with the respect its chemical class demands.
The Personal Protective Equipment (PPE) Mandate
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to create a complete barrier between you and the chemical, mitigating all potential routes of exposure.
| PPE Component | Specification | Rationale & Field Insight |
| Hand Protection | Double-gloving with powder-free nitrile gloves (tested to EN 374 standard). | The primary risk is skin contact. Double-gloving provides redundancy in case of a tear or pinhole in the outer glove.[7] Powder-free gloves are critical to prevent the powder from aerosolizing and carrying chemical particles, which could then be inhaled or settle on surfaces.[8] Pro-Tip: Change the outer glove every 30-60 minutes or immediately if you suspect contamination.[8] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when a splash hazard exists. | Given the classification of "Causes serious eye irritation," standard safety glasses are insufficient.[2][4] Goggles provide a seal around the eyes, protecting from dust particles and splashes from all angles.[9] A face shield adds another layer of protection for the entire face during procedures like dissolution in solvents. |
| Body Protection | Disposable, long-sleeved laboratory gown with a closed back and knit cuffs. | A standard lab coat is insufficient. A disposable gown that closes in the back prevents the chemical from seeping through to personal clothing and skin.[7] Knit cuffs create a tight seal with your inner glove, eliminating any exposed skin at the wrist.[8] This gown must not be worn outside the designated handling area. |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood. | This is an engineering control and your primary defense against respiratory exposure.[9][10] The consistent airflow draws dust and vapors away from your breathing zone. For procedures outside of a hood where dust may be generated (e.g., cleaning a large spill), a NIOSH-approved N95 respirator is mandatory.[11] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is essential for minimizing risk.
3.1. Preparation and Weighing
-
Designate the Area: All work with 8-Bromoquinoline-3-carboxylic acid hydrate must be conducted in a designated area, clearly marked, within a certified chemical fume hood.
-
Pre-Donning Inspection: Before handling the compound, inspect all PPE for defects (e.g., tears in gloves, cracks in goggles).
-
Donning PPE: Don PPE in the following order: gown, inner gloves, goggles, face shield (if needed), outer gloves (pulled over the cuffs of the gown).
-
Weighing: When weighing the solid, use a spatula to gently transfer the material. Avoid any actions that could create dust clouds, such as dropping or pouring from a height.
-
Post-Weighing: After weighing, gently wipe the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.
3.2. Dissolution and Use in Solution
-
Solvent Addition: When adding solvent, do so slowly to avoid splashing.
-
Container Sealing: Ensure the container is securely sealed before removing it from the fume hood for subsequent experimental steps (e.g., placing on a shaker).
-
Transport: When moving the container, use a secondary containment bin to mitigate the risk of spills.
Emergency Response: Immediate and Decisive Action
In the event of an exposure, time is critical. All personnel must be familiar with these procedures and the location of safety equipment.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and PPE.[10][12] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. [3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[10][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Immediately call a poison control center or physician for guidance.[5]
Spill Response Workflow
The following workflow outlines the logical steps for managing a spill of 8-Bromoquinoline-3-carboxylic acid hydrate powder.
Caption: Workflow for a solid chemical spill response.
Disposal Plan: Responsible Stewardship
All materials contaminated with 8-Bromoquinoline-3-carboxylic acid hydrate are considered hazardous waste.
-
Solid Waste: This includes the chemical itself, contaminated gloves, gowns, weigh boats, and cleaning materials.[10]
-
Containers: Place all solid waste into a clearly labeled, sealed hazardous waste container.[10]
-
Regulatory Compliance: Disposal must be carried out through an approved waste disposal plant and in accordance with all local, regional, and national regulations.[6][10] Never dispose of this chemical down the drain or in regular trash.
By internalizing these protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research. Safety is not a barrier to discovery; it is the foundation upon which it is built.
References
-
Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
8-Bromoquinoline-3-carboxylic acid Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Quinoline for Synthesis Material Safety Data Sheet. Techno PharmChem. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
8-Bromoquinoline Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
